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(R)-4-Oxopiperidine-2-carboxylic acid hydrochloride Documentation Hub

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Core Science & Biosynthesis

Foundational

Advanced Synthetic and Application Framework for (R)-4-Oxopiperidine-2-carboxylic Acid Hydrochloride

Executive Summary As a Senior Application Scientist navigating the complexities of chiral alkaloid synthesis, I frequently encounter the challenge of designing conformationally restricted drug scaffolds. The piperidine r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist navigating the complexities of chiral alkaloid synthesis, I frequently encounter the challenge of designing conformationally restricted drug scaffolds. The piperidine ring is ubiquitous in pharmacology, but introducing specific stereocenters and reactive functional groups elevates its utility. (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride (CAS: 2306253-32-5) serves as a premier chiral building block. Its dual functionality—a carboxylic acid for peptide coupling and a ketone for further functionalization—makes it indispensable for synthesizing peptidomimetics, macrolide antibiotics, and complex neuropharmacological alkaloids[1].

This whitepaper provides an in-depth technical breakdown of the compound's physicochemical properties, its mechanistic role in drug design, thermodynamic synthetic constraints, and a self-validating protocol for its isolation.

Quantitative Physicochemical Profiling

Accurate physicochemical data is the bedrock of reproducible synthesis. Table 1 summarizes the core parameters of the hydrochloride salt, which is preferred over the zwitterionic free base due to its superior crystallinity and stability during storage.

Table 1: Physicochemical and Identity Data

ParameterValue
Chemical Name (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride
Common Synonyms (R)-4-Oxopipecolic acid hydrochloride
CAS Number 2306253-32-5
Molecular Formula C6H10ClNO3 (Free base: C6H9NO3)
Molecular Weight 179.60 g/mol
Appearance Solid (Typically white to off-white powder)
Functional Groups Ketone, Secondary Amine (HCl salt), Carboxylic Acid[1]
Storage Conditions Inert atmosphere, 2-8°C, desiccated[2]
Mechanistic Applications in Neuropharmacology

The (R)-4-oxopipecolic acid scaffold is highly valued in the design of Kappa Opioid Receptor (KOR) agonists. By utilizing this compound as a foundational starting material, medicinal chemists can construct complex 8-aminomorphans (2-azabicyclo[3.3.1]nonanes) via a rigorous 13-step synthetic pathway[3].

The Causality of Scaffold Selection: Flexible piperidine-based KOR agonists often suffer from off-target binding, leading to adverse side effects. By locking the pharmacophore into a morphan bicyclic system, the dihedral angle of the N(pyrrolidine)-C-C-N(acyl) system is rigidly fixed at approximately 68°. This specific geometry perfectly mimics the bioactive conformation required for high KOR affinity ( Ki​ = 18 nM) and ensures strict selectivity over Mu (MOR) and Delta (DOR) opioid receptors[3].

KOR_Design Core (R)-4-Oxopiperidine-2-carboxylic acid Diester Propionate Diester Intermediate (Chain Extension) Core->Diester Transformation Enolester Bicyclic Enolester (Dieckmann Condensation) Diester->Enolester Base-mediated Cyclization Morphan 8-Aminomorphan Scaffold (Krapcho Deethoxycarbonylation) Enolester->Morphan Decarboxylation KOR Kappa Opioid Receptor (KOR) Agonist (Ki = 18 nM) Morphan->KOR Target Binding

Caption: Logical workflow from (R)-4-Oxopiperidine-2-carboxylic acid to KOR agonist morphan scaffolds.

Thermodynamic Constraints in Synthetic Methodologies

Synthesizing the 4-oxopipecolic acid core stereoselectively requires overcoming significant thermodynamic barriers. A highly effective modern method involves a tandem reductive amination followed by a 6-endo-trig cyclization of enone-derived α-amino acids[4].

Table 2: Thermodynamic Parameters of 6-endo-trig Cyclization

ParameterValueMechanistic Implication
Activation Energy ( ΔG‡ ) 108 kJ/mol[5]High barrier necessitates optimized base-mediated conditions.
Entropic Contribution ( −TΔS‡ ) 18 kJ/mol[5]Significant penalty due to loss of conformational flexibility.
Standard Temperature 298 K[5]Baseline for free-energy calculations.

The Causality of Reaction Conditions: The cyclization step is thermodynamically demanding. The immediate product of this base-mediated cyclization is a zwitterionic ammonioenolate[5]. The requirement for strong base mediation is directly explained by the high activation energy (108 kJ/mol). The sizable entropic penalty arises from the severe loss of conformational degrees of freedom as the linear precursor is forced into the rigid piperidine ring structure[5].

Synthetic_Workflow Start Enone-derived α-amino acid Imine Imine Intermediate (Reductive Amination) Start->Imine NaCNBH3 Zwitterion Zwitterionic Ammonioenolate (High Activation Energy) Imine->Zwitterion Base / aza-Michael Protected Protected 4-Oxopipecolate (6-endo-trig Cyclization) Zwitterion->Protected Tautomerization Product (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride Protected->Product 6M HCl, 100°C

Caption: Thermodynamic and synthetic pathway for 4-oxopipecolic acid via 6-endo-trig cyclization.

Self-Validating Experimental Protocol: Deprotection and Isolation

A critical phase in utilizing this compound is the final deprotection to yield the hydrochloride salt. Literature notes that removing ketal or ester protecting groups from the sterically hindered 4-oxopipecolic scaffold is surprisingly difficult[6]. Mild conditions often fail or lead to partial deprotection, necessitating vigorous acid hydrolysis.

Protocol: Acid-Mediated Deprotection to Yield the Hydrochloride Salt

  • Objective: Achieve complete deprotection while preventing racemization and isolating the highly crystalline HCl salt.

  • Causality: Utilizing 6M HCl at 100°C drives the equilibrium toward complete ester/ketal cleavage. Crucially, the highly acidic medium simultaneously protonates the piperidine nitrogen. This prevents intermolecular condensation (e.g., unwanted diketopiperazine formation) and yields the stable hydrochloride salt directly upon crystallization[5][6].

Step-by-Step Workflow:

  • Substrate Preparation: Suspend the protected (R)-4-oxopipecolate precursor (1.0 eq) in 6M aqueous HCl (10 volumes).

  • Hydrolysis Reaction: Heat the mixture to 100°C under an inert argon atmosphere for 12-16 hours[5].

  • In-Process Control (IPC) 1 - Mass Validation: Monitor the reaction via LC-MS. The system is self-validating when the mass of the fully deprotected zwitterion (m/z 144.1 for the free base) is the sole peak, confirming complete conversion.

  • Concentration and Azeotropic Drying: Cool the reactor to room temperature. Remove the aqueous HCl under reduced pressure. Co-evaporate the resulting residue with toluene (3 x 5 volumes) to remove residual water azeotropically.

  • Crystallization: Triturate the crude residue with a cold mixture of diethyl ether and acetone (1:1). Filter the solid under a nitrogen blanket to isolate (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride as an off-white powder.

  • In-Process Control (IPC) 2 - Stereochemical Validation: Perform Chiral HPLC (e.g., utilizing a Chiralpak AD-H column) to validate that the enantiomeric excess (ee) remains >99%. This strict IPC confirms that no racemization occurred at the sensitive C2 stereocenter during the harsh thermal hydrolysis.

References

[3] Synthesis of 8-aminomorphans with high KOR affinity. (CHEMBL5154699) Source: ChEMBL - EMBL-EBI URL:[Link]

[5] Switching the Stereochemical Outcome of 6-Endo-Trig Cyclizations; Synthesis of 2,6-Cis-6-Substituted 4-Oxopipecolic Acids Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

[6] A Short Synthesis of 4-Ketopipecolic Acid Hydrochloride Source: Scite.ai / Journal of Organic Chemistry URL:[Link]

[4] Tandem reductive amination/6-endo-trig cyclisation process (RSC_CC_C1CC11916H) Source: RSC Publishing (Chemical Communications) URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of (R)-4-Oxopiperidine-2-carboxylic Acid Hydrochloride

Executive Summary In the landscape of modern medicinal chemistry, chiral piperidine derivatives serve as foundational scaffolds for central nervous system (CNS) therapeutics. Among these, (R)-4-oxopiperidine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, chiral piperidine derivatives serve as foundational scaffolds for central nervous system (CNS) therapeutics. Among these, (R)-4-oxopiperidine-2-carboxylic acid hydrochloride (CAS: 2306253-32-5) stands out as a highly versatile, stereochemically pure building block[1]. With a precise molecular weight of 179.60 g/mol , this compound is heavily utilized in the synthesis of peptidomimetics and conformationally restricted receptor agonists[1][2].

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, its critical role in pharmaceutical synthesis, and self-validating experimental protocols for its preparation and analytical verification.

Physicochemical Properties & Molecular Weight Dynamics

Understanding the exact mass contributions of this compound is critical for downstream stoichiometry in amide couplings and structural functionalizations. The compound exists as a hydrochloride salt, which is a deliberate chemical choice: the highly electrophilic C4 ketone makes the free base susceptible to intermolecular self-condensation (Schiff base formation) with the C2 amine. By isolating the compound as an HCl salt, the amine is protonated, eliminating its nucleophilicity and locking the molecule into a stable crystalline lattice.

The total molecular weight of 179.60 g/mol is derived from the sum of the free base and the hydrogen chloride counterion[1].

Quantitative Physicochemical Profile
PropertyValue / Description
Compound Name (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride
CAS Registry Number 2306253-32-5
Molecular Formula C₆H₁₀ClNO₃ (or C₆H₉NO₃ · HCl)
Total Molecular Weight 179.60 g/mol
Free Base Formula C₆H₉NO₃
Free Base Exact Mass 143.058 Da (Calculated MW: 143.14 g/mol )
Counterion Contribution (HCl) 36.46 g/mol
Stereochemistry (R)-configuration at the C2 position

Data supported by PubChem and chemical inventory databases[1][3].

Causality in Pharmaceutical Synthesis: The "Why"

The selection of (R)-4-oxopiperidine-2-carboxylic acid hydrochloride in drug discovery is driven by its unique 3D topology and reactivity profile.

Kappa-Opioid Receptor (KOR) Agonists: Recent pharmacological evaluations have demonstrated the compound's utility in synthesizing 2-azabicyclo[3.3.1]nonanes (morphans), which act as conformationally restricted analogs of piperidine-based KOR agonists[4].

  • The Mechanistic Causality: The synthesis typically begins with the C4 ketone, which is transformed into a diester bearing a propionate side chain. A subsequent Dieckmann condensation yields a bicyclic enolester[4]. The (R)-stereocenter at the C2 position is strictly maintained throughout these 13 reaction steps, ultimately yielding an eutomer (e.g., (1S,5R,8R)-5a) that exhibits high KOR affinity ( Ki​=18 nM) and exceptional selectivity over MOR and DOR receptors[4][5].

Peptidomimetics and Analgesics: Upstream precursors, such as (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, are widely used to introduce functional groups while maintaining stereochemical integrity[2]. However, the Boc-protected variant must eventually be cleaved to the hydrochloride salt to allow the secondary amine to participate in peptide bond formation, enabling the creation of novel analgesics and anti-inflammatory drugs[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every synthetic step is paired with an orthogonal analytical method to prevent false positives in molecular weight confirmation.

Protocol A: Synthesis via Acidic Deprotection

This protocol details the conversion of the Boc-protected intermediate into the target hydrochloride salt.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1.0 equivalent of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. Dissolve in anhydrous 1,4-dioxane (10 mL per gram of substrate).

  • Acidification: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add 5.0 equivalents of 4M HCl in dioxane.

    • Causality: The low temperature is critical. The cleavage of the tert-butyl group is exothermic; excess heat can promote unwanted aldol condensation of the liberated C4 ketone.

  • Deprotection: Remove the ice bath and allow the mixture to stir at 20 °C for 2.5 hours. Monitor for the cessation of gas evolution (isobutylene and CO₂).

  • Precipitation: Introduce 3 volumes of cold, anhydrous diethyl ether to the mixture. The highly polar hydrochloride salt will crash out of the non-polar solvent matrix as a white crystalline solid.

  • Isolation: Filter the precipitate under a positive pressure of N₂ to prevent the hygroscopic uptake of atmospheric moisture. Wash with cold ether and dry in vacuo for 12 hours.

Workflow A Start: (R)-1-Boc-4-oxopiperidine- 2-carboxylic acid B Step 1: Dissolution in Anhydrous 1,4-Dioxane A->B C Step 2: 4M HCl Addition (Cleavage of Boc Group) B->C D Step 3: Precipitation & Crystallization C->D E End: (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride D->E

Synthetic workflow for the hydrochloride salt via Boc deprotection.

Protocol B: Orthogonal Molecular Weight Validation

A common pitfall in the mass spectrometry of hydrochloride salts is the assumption that the parent ion peak represents the total mass. The following orthogonal workflow validates the 179.60 g/mol molecular weight[1].

  • Mass Verification (LC-MS):

    • Dissolve 1 mg of the product in LC-MS grade H₂O/Acetonitrile (0.1% Formic Acid). Run in ESI+ mode.

    • Expected Result: A dominant peak at m/z 144.14 corresponding to the [M+H]+ of the free base[3].

    • Validation Logic: ESI+ does not detect the intact HCl salt. If a peak at m/z 180 is observed, it is an artificial instrument adduct, not the intact salt.

  • Counterion Quantification (Argentometric Titration - Mohr Method):

    • Dissolve 50 mg of the synthesized salt in 50 mL of deionized water. Add 1 mL of 5% potassium chromate ( K2​CrO4​ ) indicator.

    • Titrate with standardized 0.1 M AgNO3​ until a persistent red-brown precipitate ( Ag2​CrO4​ ) forms.

    • Validation Logic: The volume of AgNO3​ consumed must correspond to exactly 1.0 molar equivalent of Cl− . This proves the 36.46 g/mol contribution of the counterion, validating the total calculated molecular weight of 179.60 g/mol [1].

Validation Target Target MW: 179.60 g/mol (C6H10ClNO3) LCMS LC-MS (ESI+) Detects Free Base [M+H]+ m/z = 144.14 Target->LCMS Titration Argentometric Titration Quantifies Cl- Counterion MW Contribution = 36.46 Target->Titration NMR 1H/13C NMR Confirms Structural & Stereochemical Integrity Target->NMR Valid Validated System: 143.14 + 36.46 = 179.60 g/mol LCMS->Valid Titration->Valid NMR->Valid

Orthogonal analytical validation logic for molecular weight confirmation.

References
  • Title: Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ-Opioid Receptor Source: IRIS UniPA URL: [Link]

  • Title: Synthesis of 8-aminomorphans with high KOR affinity. (CHEMBL5154699) Source: ChEMBL - EMBL-EBI URL: [Link]

  • Title: 4-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 14263783 Source: PubChem - NIH URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride

Introduction (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical industry. As a substituted piperidine, it serves as a valuable building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-4-Oxopiperidine-2-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical industry. As a substituted piperidine, it serves as a valuable building block in the synthesis of complex molecular architectures for drug discovery, particularly for targeting neurological and psychiatric disorders.[1] The solubility of such an active pharmaceutical ingredient (API) precursor is a critical physicochemical parameter that dictates its handling, reaction conditions, formulation development, and ultimately its bioavailability in potential therapeutic applications.[2][3]

This guide provides a comprehensive technical overview of the anticipated solubility profile of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride. Due to the limited availability of specific, quantitative solubility data in public literature for this exact molecule, this document synthesizes information from the known properties of its core components—a piperidine ring, a carboxylic acid, a ketone, and a hydrochloride salt—and provides a robust framework for its experimental determination.[4] We will explore the compound's fundamental physicochemical properties, predict its behavior in aqueous and organic systems, and provide detailed, field-proven protocols for researchers to generate precise solubility data.

Physicochemical Characterization

A thorough understanding of a compound's intrinsic properties is essential to predict its solubility. (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic secondary amine (which is protonated as the hydrochloride salt).

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₆H₁₀ClNO₃Synblock[5]
Molecular Weight 179.60 g/mol Synblock[5]
Appearance White to off-white solidTypical for small organic hydrochloride salts.
pKa₁ (Carboxylic Acid) ~2-4Predicted based on analogous alpha-amino acids. The electron-withdrawing effect of the ketone and protonated amine will lower the pKa, making it a stronger acid than a simple alkyl carboxylic acid.
pKa₂ (Piperidinium Ion) ~9-11Predicted based on piperidine derivatives. The pKa of protonated piperidine is ~11.2.[6] The presence of the ketone and carboxylic acid will slightly decrease the basicity of the nitrogen.
Calculated LogP -3.4PubChem (for the free base)[7][8]

The highly negative LogP value indicates a strong preference for the aqueous phase over an organic phase (like octanol), suggesting high water solubility, especially in its ionized forms.

Impact of pH on Ionization State

The solubility of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride is fundamentally governed by its ionization state, which is dictated by the pH of the solution.[6][9][10] As an amphoteric compound, it can exist in cationic, zwitterionic/neutral, and anionic forms.

Caption: pH-dependent ionization states of the molecule.

Aqueous Solubility Profile

The presence of ionizable groups means the aqueous solubility of this compound will be highly pH-dependent, likely exhibiting a characteristic "U-shaped" curve.[9][11]

  • At Low pH (e.g., pH 1-2): The carboxylic acid group is protonated (neutral), while the piperidine nitrogen is protonated (cationic). The overall molecule carries a positive charge, promoting high solubility in water.

  • At Mid-range pH (Isoelectric Point): Between the two pKa values, the molecule will exist predominantly as a zwitterion (protonated amine, deprotonated carboxylate). This form often has the lowest net charge and reduced hydrogen bonding with water, leading to the point of minimum aqueous solubility (the intrinsic solubility, S₀).[2]

  • At High pH (e.g., pH > 11): The carboxylic acid is deprotonated (anionic) and the piperidine nitrogen is in its neutral, free base form. The overall molecule carries a negative charge, again promoting high water solubility.

Experimental Protocol: Thermodynamic (Shake-Flask) Aqueous Solubility

To obtain the definitive equilibrium solubility, the shake-flask method is the gold standard, as recommended by regulatory bodies like the ICH.[12][13][14] This method measures the concentration of a saturated solution in equilibrium with an excess of solid, providing the most accurate value for formulation and biopharmaceutical classification.[15][16][17]

Objective: To determine the equilibrium solubility of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride across a physiologically relevant pH range (1.2 to 7.4) at a controlled temperature (e.g., 25°C or 37°C).

Materials:

  • (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride

  • Calibrated pH meter

  • Analytical balance

  • Thermostatic shaker

  • 2 mL glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC-UV or LC-MS/MS system

  • Buffer solutions (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)[18][19]

Methodology:

  • Preparation: Add an excess of the solid compound (e.g., 5-10 mg) to a series of vials. It is crucial that solid material remains undissolved at the end of the experiment.[14]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each pH buffer to the respective vials.

  • Equilibration: Seal the vials and place them in the thermostatic shaker. Agitate at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard for thermodynamic solubility.[4][15][20]

  • pH Measurement: After equilibration, verify the final pH of each slurry to ensure the buffer capacity was not exceeded.[12][14]

  • Phase Separation: Allow the vials to stand static at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove all solid particles.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility in Organic and Co-Solvent Systems

In drug development and synthesis, solubility in non-aqueous systems is equally important for reaction setup, purification, and creation of stock solutions for high-throughput screening.

Predicted Profile:

  • Polar Protic Solvents (Methanol, Ethanol): Given the polar nature of the molecule and its ability to form hydrogen bonds, it is expected to have good solubility in alcohols.[6]

  • Polar Aprotic Solvents (DMSO, DMF): These are powerful solvents for a wide range of organic compounds and are expected to be excellent solvents for this molecule, particularly for preparing concentrated stock solutions.[6]

  • Non-Polar Solvents (Hexane, Toluene): Solubility is expected to be very low in non-polar solvents due to the high polarity and ionic character of the hydrochloride salt.[6]

Experimental Protocol: Kinetic Solubility Screening

For rapid assessment, particularly in a discovery setting, a kinetic solubility assay is often employed. This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[15][16]

Objective: To rapidly estimate the solubility in a standardized buffer (e.g., PBS, pH 7.4) from a DMSO stock.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well microtiter plates (UV-transparent if using a spectrophotometric method).

  • Plate reader (nephelometer for light scattering or UV-Vis spectrophotometer).[21][22]

Methodology:

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in DMSO.[21][22]

  • Plate Setup: Dispense a small volume of the DMSO stock (e.g., 2 µL) into the wells of a 96-well plate.

  • Buffer Addition: Add the aqueous buffer (e.g., 98 µL of PBS for a 2% final DMSO concentration) to the wells.

  • Incubation: Mix thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[21][22]

  • Detection: Measure the precipitation. This can be done by:

    • Nephelometry: Measuring light scattering caused by insoluble particles.[21]

    • Turbidimetry: Measuring the absorbance (or blockage) of light.[22]

    • Direct UV after Filtration: Filtering the plate and measuring the UV absorbance of the clear filtrate to determine the concentration remaining in solution.[21]

  • Data Analysis: The solubility is reported as the highest concentration that does not produce a signal (precipitate) significantly above the background control.[22]

Conclusion and Practical Implications

The solubility profile of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride is dominated by its amphoteric and ionic character. It is predicted to be highly soluble in aqueous solutions at low and high pH, with a minimum solubility point at its isoelectric pH. Its solubility in organic solvents will be highest in polar protic and aprotic solvents like methanol and DMSO, and negligible in non-polar media.

For researchers, this profile has key implications:

  • Synthesis: Reactions can be conducted in polar protic solvents. For reactions requiring a non-polar organic phase, the free base form of the compound would be more suitable.

  • Purification: Crystallization can be induced by adjusting the pH of an aqueous solution to the isoelectric point to minimize solubility.

  • Drug Development: The high aqueous solubility at physiological pH (except potentially at a specific isoelectric point) is a favorable property for oral absorption. However, the exact pH-solubility profile must be determined experimentally to identify any potential absorption windows or formulation challenges in the gastrointestinal tract.[9] The standard protocols outlined in this guide provide a robust framework for generating this critical data.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. Retrieved from [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • Avdeef, A., Tsinman, O., Tsinman, K., Sun, N., & Voloboy, D. (2007). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 1(1), 1-20. Retrieved from [Link]

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 34-37. Retrieved from [Link]

  • Ozturk, A. A., Loftsson, T., & Jonsdottir, G. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European journal of pharmaceutical sciences, 48(1), 209-215. Retrieved from [Link]

  • Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. Retrieved from [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • Evetech. (n.d.). Buy (2R,4S)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Ghasemi, A., & Saeedi, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. Retrieved from [Link]

  • Food and Drug Administration, Taiwan. (n.d.). ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & medicinal chemistry letters, 25(10), 2057–2061. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14263783, 4-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

  • Behera, A. L., Sahoo, S. K., & Patil, S. V. (2010). Enhancement of Solubility: A Pharmaceutical Overview. Der Pharmacia Lettre, 2(2), 310-318. Retrieved from [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • J&K Scientific. (n.d.). (R)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. Retrieved from [Link]

  • PhytoBank. (2015). Showing (S)-4-Oxo-2-piperidinecarboxylic acid (PHY0091662). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11062499, (S)-4-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

  • ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Fmoc Protection of (R)-4-Oxopiperidine-2-carboxylic acid for Peptide Synthesis

Introduction: The Strategic Value of Constrained Scaffolds in Peptide Therapeutics The landscape of drug discovery is continually evolving, with a significant shift towards therapeutics that can modulate complex biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Constrained Scaffolds in Peptide Therapeutics

The landscape of drug discovery is continually evolving, with a significant shift towards therapeutics that can modulate complex biological targets like protein-protein interactions.[1] Peptides, positioned between small molecules and large biologics, offer a unique combination of high target specificity and synthetic versatility.[1] However, native linear peptides are often hampered by poor metabolic stability and low bioavailability due to their inherent flexibility, which makes them susceptible to proteolytic degradation.[2]

A leading strategy to overcome these limitations is the incorporation of non-canonical, conformationally constrained amino acids.[2][3] These structures pre-organize the peptide backbone into a bioactive conformation, which can lead to enhanced binding affinity, increased selectivity, and improved resistance to enzymatic breakdown.[1][3]

(R)-4-Oxopiperidine-2-carboxylic acid, also known as (R)-4-ketopipecolic acid, is a prime example of such a valuable building block. Its rigid piperidine ring introduces a defined turn in the peptide chain, while the ketone functionality at the 4-position offers a site for further chemical modification or can influence local polarity and hydrogen bonding. This application note provides a comprehensive guide to the Nα-Fmoc protection of (R)-4-Oxopiperidine-2-carboxylic acid, transforming it into a ready-to-use building block for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Chemistry of Fmoc Protection: A Mechanistic Overview

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal strategy in SPPS.[][5] Its utility lies in its remarkable stability to acidic conditions while being readily cleaved by a mild base, typically a secondary amine like piperidine.[6] This allows for the selective deprotection of the N-terminal amine at each cycle of peptide elongation, without disturbing the acid-labile protecting groups commonly used for amino acid side chains.[5]

The protection of the secondary amine of (R)-4-Oxopiperidine-2-carboxylic acid is typically achieved under Schotten-Baumann conditions.[7] The reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). An organic or inorganic base is used to neutralize the acid byproduct (HCl or N-hydroxysuccinimide, respectively) and drive the reaction to completion.

Fmoc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products AminoAcid <(R)-4-Oxopiperidine-2-carboxylic acid> Mechanism Nucleophilic Attack by secondary amine AminoAcid->Mechanism FmocCl FmocCl->Mechanism Base Base->Mechanism FmocAminoAcid Mechanism->FmocAminoAcid Byproduct Mechanism->Byproduct

Figure 1: General mechanism of Fmoc protection.

Detailed Experimental Protocol: Synthesis of Fmoc-(R)-4-Oxopiperidine-2-carboxylic acid

This protocol describes a robust method for the Fmoc protection of (R)-4-Oxopiperidine-2-carboxylic acid using Fmoc-Cl in an aqueous dioxane/bicarbonate system.

3.1 Materials and Reagents

  • (R)-4-Oxopiperidine-2-carboxylic acid (CAS: 894767-26-1)[8]

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane, ACS Grade

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

3.2 Step-by-Step Synthesis Procedure

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-4-Oxopiperidine-2-carboxylic acid (1.0 eq) in 10 mL of 10% aqueous sodium bicarbonate solution per gram of amino acid. Stir until fully dissolved and cool the flask in an ice-water bath to 0-4 °C.

    • Causality Note: The basic bicarbonate solution deprotonates the carboxylic acid and ensures the secondary amine is a free, potent nucleophile. Cooling the reaction minimizes potential side reactions.

  • Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-Dioxane (10 mL per gram of Fmoc-Cl). Add this solution dropwise to the stirring, chilled amino acid solution over 30-45 minutes.

    • Causality Note: Using a slight excess of Fmoc-Cl ensures complete consumption of the starting material. Dropwise addition controls the reaction rate and prevents localized high concentrations of the reactive chloroformate.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 DCM:MeOH with 0.5% acetic acid.

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous layer twice with an equal volume of hexanes to remove unreacted Fmoc-Cl and other non-polar impurities. Discard the organic (hexane) layers.

    • Carefully acidify the aqueous layer to a pH of ~2-3 by adding 1 M HCl dropwise while stirring in an ice bath. The desired product will precipitate as a white solid.

    • Causality Note: Acidification protonates the carboxylate, rendering the final product insoluble in the aqueous phase and allowing for its extraction into an organic solvent.

    • Extract the product from the acidified aqueous phase three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the ethyl acetate layers. Wash the combined organic phase once with water and once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a white solid or foam.

  • Purification (if necessary): The crude product is often of high purity. If TLC or HPLC analysis indicates significant impurities, purification can be achieved by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized Fmoc-amino acid is critical for successful peptide synthesis.[9] Even minor impurities can lead to chain termination or the incorporation of incorrect species during SPPS.

Table 1: Quality Control Specifications for Fmoc-(R)-4-Oxopiperidine-2-carboxylic acid

ParameterMethodSpecificationRationale
Appearance VisualWhite to off-white solidA significant color deviation may indicate impurities or degradation.
Purity RP-HPLC≥98.0%Ensures high-fidelity incorporation into the peptide chain.
Identity LC-MS[M+H]⁺, [M+Na]⁺ corresponds to calculated exact mass (C₂₁H₁₉NO₅ = 365.13)Confirms the molecular weight of the desired product.
Structure ¹H NMRSpectrum consistent with the proposed structureVerifies the covalent structure and the presence of the Fmoc group.
Enantiomeric Purity Chiral HPLC≥99.5% (R)-enantiomerCritical for ensuring the stereochemical integrity of the final peptide.

Application in Solid-Phase Peptide Synthesis (SPPS)

Once synthesized and characterized, Fmoc-(R)-4-Oxopiperidine-2-carboxylic acid is ready for incorporation into a peptide sequence using a standard automated or manual SPPS workflow.

5.1 SPPS Workflow Overview

The cyclical process of SPPS involves three main stages: deprotection, activation/coupling, and washing.

SPPS_Workflow Start Start: Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Exposes N-terminal amine Wash1 Wash Step (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-(R)-4-Oxo-Pip-OH + Activator) Wash1->Coupling Adds new residue Wash2 Wash Step (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Yes End Final Peptide on Resin Cycle->End No (Sequence Complete)

Figure 2: Cyclical workflow for SPPS incorporation.

5.2 Detailed Protocol for a Single Coupling Cycle

This protocol assumes a standard Fmoc SPPS process on a solid support resin (e.g., Rink Amide for C-terminal amides).[10]

  • Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine after its own Fmoc deprotection and washing steps.

  • Activation of Fmoc-(R)-4-Oxopiperidine-2-carboxylic acid: In a separate vessel, dissolve Fmoc-(R)-4-Oxopiperidine-2-carboxylic acid (3-5 eq), a coupling agent like HBTU/HATU (3-5 eq), and a base like DIPEA/NMM (6-10 eq) in an appropriate solvent (e.g., DMF). Allow the mixture to pre-activate for 5-10 minutes.

    • Causality Note: The coupling agent converts the carboxylic acid into a highly reactive ester, facilitating rapid and efficient amide bond formation with the resin-bound amine. The base is crucial for this activation and to neutralize any acidic species.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture via bubbling, shaking, or stirring for 1-2 hours at room temperature.

  • Monitoring the Coupling: Take a small sample of resin beads and perform a Kaiser test. A yellow/colorless result indicates a complete reaction (no free primary amines). Note: The Kaiser test does not work for secondary amines, so for the subsequent coupling after the piperidine residue, a different test (e.g., Chloranil test) would be required.

  • Washing: After a successful coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

5.3 Potential Challenges and Considerations

  • Diketopiperazine (DKP) Formation: When a secondary amino acid (like a pipecolic acid derivative) is at the C-terminal end of a dipeptide on the resin, it is highly susceptible to intramolecular cyclization upon Fmoc deprotection, leading to cleavage from the resin and formation of a diketopiperazine.[11] To mitigate this, it is advisable to use a pre-loaded dipeptide or specialized coupling conditions if this residue is second from the C-terminus.

  • Slow Coupling Kinetics: The steric bulk of the piperidine ring may lead to slower coupling kinetics compared to standard amino acids. Using stronger activating agents (e.g., HATU over HBTU) or extending the coupling time may be necessary.

Conclusion

Fmoc-(R)-4-Oxopiperidine-2-carboxylic acid is a powerful building block for introducing conformational constraints into synthetic peptides, thereby enhancing their drug-like properties. The successful synthesis via Fmoc protection, as detailed in this guide, is a straightforward yet critical first step. By understanding the underlying chemical principles and adhering to the robust protocols for its synthesis and subsequent incorporation into peptide chains, researchers in drug discovery and development can effectively leverage this valuable scaffold to create next-generation peptide therapeutics.

References

  • PubChem. 4-Oxopiperidine-2-carboxylic acid. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(19), 4499. [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. [Link]

  • Qian, Z., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(8), 1227. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Guichard, G., et al. (2004). Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor. The Journal of Organic Chemistry, 69(1), 17-25. [Link]

  • ChemContract. (R)-1-FMOC-4-oxopiperidine-2-carboxylic acid. [Link]

  • Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849-11855. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Asymmetric Syntheses of Enantiopure 4‐Substituted Pipecolic Acid Derivatives. Tetrahedron: Asymmetry, 18(24), 2895-2930. [Link]

  • Alcaide, B., et al. (2008). Synthesis of novel enantiopure 4-hydroxypipecolic acid derivatives with a bicyclic beta-lactam structure from a common 3-azido-4-oxoazetidine-2-carbaldehyde precursor. The Journal of Organic Chemistry, 73(4), 1635-8. [Link]

  • Jackson, R. F. W., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2865-2875. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Echeverri, J. D. G., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 58(2), 163-168. [Link]

Sources

Application

Application Note: Amide Coupling Strategies with (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride

Executive Summary (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride is a highly versatile, chiral non-natural amino acid building block frequently utilized in the synthesis of complex pharmaceuticals, such as broad-spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-4-Oxopiperidine-2-carboxylic acid hydrochloride is a highly versatile, chiral non-natural amino acid building block frequently utilized in the synthesis of complex pharmaceuticals, such as broad-spectrum antibiotics and opioid receptor modulators[1]. However, incorporating this scaffold into target molecules via amide bond formation presents significant synthetic challenges. The presence of a sterically hindered secondary amine, an epimerization-prone C2 chiral center, and a reactive C4 ketone requires precise selection of coupling reagents and reaction conditions. This application note provides a comprehensive, literature-grounded guide to achieving high-yielding, stereoretentive amide couplings with this substrate.

Structural Analysis & Reactivity Profile

Before designing an experimental workflow, it is critical to understand the inherent reactivity of the molecule:

  • Hydrochloride Salt & Zwitterionic Nature: Supplied as an HCl salt, the piperidine nitrogen is protonated. To utilize the molecule as an amine nucleophile (N-acylation), stoichiometric base is required to liberate the free amine. To utilize it as a carboxylic acid electrophile (C-amidation), the amine must first be protected (e.g., via Boc anhydride) to prevent uncontrolled polymerization.

  • C2 Chiral Center: The proton at the C2 position is highly acidic due to the adjacent electron-withdrawing carboxylic acid and the conformational strain of the piperidine ring. Activation of the acid dramatically increases this acidity, making the stereocenter highly susceptible to base-catalyzed racemization.

  • C4 Ketone: While generally stable to standard amide coupling conditions, the 4-oxo group can undergo competitive Schiff base (imine) formation if primary amines are present in excess and the coupling kinetics are slow.

Mechanistic Insights: The Racemization Challenge

The primary mode of failure when performing C-amidation on (R)-4-oxopiperidine-2-carboxylic acid is the loss of enantiomeric purity. When the carboxylic acid is converted into an active ester (e.g., an OAt ester via HATU), the α-proton at C2 becomes highly labile.

If a strong, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, pKₐ ~10.5) or Triethylamine (Et₃N, pKₐ ~10.7) is used, rapid deprotonation occurs, forming an enolate intermediate. Upon subsequent reaction with the amine, the stereocenter is scrambled, yielding a racemic mixture[2]. To circumvent this, the coupling must be performed using a highly efficient activating agent combined with a weak base. Propylphosphonic anhydride (T3P) paired with Pyridine (pKₐ ~5.2) provides rapid activation while lacking the basicity required to deprotonate the C2 position, thereby preserving the (R)-configuration[1],[2].

Racemization_Pathway SM Activated Acid Intermediate (e.g., Acyl Phosphonate) StrongBase Strong Base Pathway (e.g., DIPEA, Et3N) SM->StrongBase WeakBase Weak Base Pathway (e.g., Pyridine) SM->WeakBase Enolate Enolate Formation (Loss of C2 Stereocenter) StrongBase->Enolate C2 Deprotonation Chiral Stereopure Amide (Retention of (R)-Configuration) WeakBase->Chiral Direct Amine Addition (No Enolization) Racemic Racemized Amide (R/S Mixture) Enolate->Racemic Amine Addition

Mechanistic divergence of activated (R)-4-oxopiperidine-2-carboxylic acid based on base selection.

Reagent Selection Matrix

To quantify the causality of reagent selection, Table 1 summarizes the performance of common coupling systems when applied to epimerization-prone α-amino acids like 4-oxopiperidine-2-carboxylic acid[1],[2].

Table 1: Quantitative Comparison of Coupling Systems for C-Amidation

Coupling ReagentBaseTypical Yield (%)Epimerization (%)Mechanistic Rationale & Field Notes
T3P (50% in EtOAc) Pyridine85 - 95%< 1.5% Weak base prevents C2 deprotonation. Byproducts are water-soluble. Optimal Choice.
HATU DIPEA80 - 90%20 - 30%Strong base promotes rapid enolization of the active ester. High risk of racemization.
EDC / HOBt NMM65 - 75%10 - 15%Slower kinetics allow competitive epimerization. Moderate yields with hindered amines.
EEDQ None40 - 50%< 5%Extremely slow. Prone to side reactions (e.g., ethyl ester formation of the acid)[1].

Experimental Protocols

The following self-validating workflow isolates the reactivity of the amine and the carboxylic acid into two distinct, highly controlled steps.

Experimental_Workflow SM (R)-4-Oxopiperidine-2-carboxylic acid HCl Boc Step 1: N-Protection (Boc2O, Na2CO3) SM->Boc Int N-Boc Protected Acid Boc->Int pH 9-10 Amidation Step 2: C-Amidation (T3P, Pyridine, R-NH2) Int->Amidation Product Target Chiral Amide Amidation->Product 0 °C to RT

Two-step workflow for stereoretentive amide coupling of (R)-4-oxopiperidine-2-carboxylic acid.

Protocol 4.1: N-Acylation (Preparation of N-Boc Electrophile)

Purpose: To utilize the molecule as a carboxylic acid, the secondary amine must be protected. A Schotten-Baumann biphasic system is used to manage the HCl salt and prevent over-acylation.

Step-by-Step Methodology:

  • Dissolution: Suspend (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride (1.0 equiv, 10 mmol) in a 1:1 mixture of THF and distilled water (40 mL).

  • Neutralization: Add solid Na₂CO₃ (2.5 equiv, 25 mmol) portion-wise. Causality: The base neutralizes the HCl salt (liberating the amine) and maintains a pH of 9-10, which is optimal for Boc-protection while keeping the carboxylic acid deprotonated (water-soluble).

  • Protection: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, 11 mmol) dropwise as a solution in THF (10 mL).

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Workup (Self-Validation): Wash the aqueous layer with Diethyl Ether (2 x 20 mL) to remove unreacted Boc₂O. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl at 0 °C. Note: The product will precipitate or oil out. Extract with Ethyl Acetate (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-(R)-4-oxopiperidine-2-carboxylic acid.

Protocol 4.2: Stereoretentive C-Amidation (T3P/Pyridine Method)

Purpose: Coupling the protected acid to an external amine without racemizing the C2 stereocenter[1],[2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried flask under nitrogen, add N-Boc-(R)-4-oxopiperidine-2-carboxylic acid (1.0 equiv, 5.0 mmol) and the target external amine (1.1 equiv, 5.5 mmol).

  • Solvent & Base: Dissolve the mixture in anhydrous Ethyl Acetate (20 mL). Add anhydrous Pyridine (3.0 equiv, 15.0 mmol). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, but is too weak to deprotonate the C2 position.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: T3P activation is mildly exothermic. Controlling the temperature mitigates thermal acceleration of epimerization pathways.

  • Activation: Slowly add T3P (50 wt % solution in EtOAc) (1.5 equiv, 7.5 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction with 0.5 M aqueous HCl (20 mL). Causality: The acidic quench completely purges the pyridine and unreacted external amine into the aqueous layer, while the T3P byproducts (water-soluble phosphonic acids) are also removed[2].

  • Isolation: Separate the organic layer, wash with saturated NaHCO₃ (20 mL) and brine (20 mL), dry over Na₂SO₄, and concentrate. Validate enantiomeric excess (ee) via chiral HPLC.

Sources

Method

(R)-4-Oxopiperidine-2-carboxylic Acid: A Versatile Chiral Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of Chiral Piperidines in Medicinal Chemistry The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional framework for orienting pharmacophoric groups.[1] The introduction of chirality into the piperidine scaffold further enhances its utility, allowing for more precise interactions with chiral biological targets like enzymes and receptors, which can lead to improved potency and selectivity.[2]

Among the diverse array of chiral piperidine building blocks, (R)-4-Oxopiperidine-2-carboxylic acid stands out as a particularly valuable and versatile intermediate. This bifunctional molecule incorporates a ketone and a carboxylic acid on a stereodefined piperidine ring, offering multiple points for chemical modification. The constrained cyclic structure and the presence of the chiral center at the 2-position provide a rigid framework that can be strategically exploited to design potent and selective inhibitors for a variety of therapeutic targets.

This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and applications of (R)-4-Oxopiperidine-2-carboxylic acid in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral building block in their research endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is essential for its effective use in synthesis. The following tables summarize key data for N-protected derivatives of (R)-4-oxopiperidine-2-carboxylic acid, which are common starting points for synthetic campaigns.

Table 1: Physical Properties of Key (R)-4-Oxopiperidine-2-carboxylic Acid Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid1212176-33-4C₁₁H₁₇NO₅243.26121-125
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate357154-16-6C₁₃H₂₁NO₅271.3142-47
(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid-C₂₁H₁₉NO₅365.38Not Available

Table 2: Spectroscopic Data for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate

SpectroscopyKey Signals
¹H NMR (CDCl₃)δ 4.20 (q, 2H), 4.05 (m, 1H), 3.80-3.60 (m, 2H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 2H), 1.45 (s, 9H), 1.25 (t, 3H)
¹³C NMR (CDCl₃)δ 207.5, 171.0, 154.5, 80.5, 61.5, 55.0, 45.0, 40.0, 28.5, 14.0
IR (KBr, cm⁻¹)~2980, 1745 (ester C=O), 1720 (ketone C=O), 1690 (carbamate C=O)
Mass Spec (ESI+)m/z 272.15 [M+H]⁺

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Synthesis of the Chiral Building Block

The enantioselective synthesis of (R)-4-oxopiperidine-2-carboxylic acid and its derivatives is a critical step in its utilization. While several strategies exist for the synthesis of substituted pipecolic acids, a common approach involves the use of chiral pool starting materials or asymmetric catalysis.

One plausible and efficient synthetic strategy starts from a readily available chiral starting material, such as a derivative of glutamic acid, and involves a Dieckmann condensation to form the 4-oxopiperidine ring. The stereochemistry at the 2-position is retained from the starting amino acid.

Diagram 1: Synthetic Strategy Overview

G A Chiral Glutamic Acid Derivative B N-Protected Diester A->B Protection & Esterification C Dieckmann Condensation Precursor B->C Chain Elongation D N-Protected (R)-4-Oxopiperidine -2-carboxylate C->D Dieckmann Condensation E (R)-4-Oxopiperidine -2-carboxylic Acid D->E Deprotection & Saponification

Caption: A general synthetic workflow for (R)-4-Oxopiperidine-2-carboxylic acid.

Key Chemical Transformations and Protocols

The synthetic utility of (R)-4-oxopiperidine-2-carboxylic acid lies in the selective manipulation of its three functional groups: the secondary amine, the ketone, and the carboxylic acid. The following protocols detail some of the most common and critical transformations.

Protocol 1: N-Alkylation of the Piperidine Ring

The nitrogen atom of the piperidine ring is a key handle for introducing diversity and modulating the physicochemical properties of the final molecule. Direct N-alkylation or reductive amination are the most common methods.[3][4]

Method A: Direct N-Alkylation with Alkyl Halides

This method is straightforward but requires careful control to avoid over-alkylation.[3]

  • Rationale: In the presence of a mild base, the secondary amine acts as a nucleophile, displacing a halide from the alkylating agent. The choice of a non-nucleophilic base is crucial to prevent side reactions.

Step-by-Step Protocol:

  • To a solution of the N-protected (R)-4-oxopiperidine-2-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: N-Alkylation via Reductive Amination

This is a milder and often more selective method that avoids the formation of quaternary ammonium salts.[5][6]

  • Rationale: The piperidine nitrogen reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

Step-by-Step Protocol:

  • Dissolve the deprotected (R)-4-oxopiperidine-2-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 2: N-Alkylation Workflow

G cluster_0 Direct Alkylation cluster_1 Reductive Amination A Piperidine Derivative C N-Alkylated Product A->C Nucleophilic Substitution B Alkyl Halide + Base B->C D Piperidine Derivative F Iminium Ion Intermediate D->F E Aldehyde/Ketone E->F H N-Alkylated Product F->H G NaBH(OAc)₃ G->H

Caption: Two common pathways for N-alkylation of the piperidine scaffold.

Protocol 2: Reductive Amination of the 4-Oxo Group

The ketone at the 4-position provides a valuable entry point for introducing a diverse range of substituents, often with the creation of a new stereocenter.

  • Rationale: Similar to N-alkylation, the ketone can react with a primary or secondary amine to form an imine or enamine, which is then reduced in situ. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the newly formed amino group.

Step-by-Step Protocol:

  • To a solution of the N-protected (R)-4-oxopiperidine-2-carboxylate (1.0 eq) in a suitable solvent like methanol or DCE, add the amine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Cool the reaction mixture to 0 °C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography to isolate the desired 4-amino-piperidine derivative.

Application in Drug Discovery: A Case Study in DPP-4 Inhibitors

The (R)-4-oxopiperidine-2-carboxylic acid scaffold has been explored in the design of inhibitors for various enzymes, including dipeptidyl peptidase-4 (DPP-4).[7] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8][9] They work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.[7]

The design of novel DPP-4 inhibitors often involves modifying the core scaffold of existing drugs like sitagliptin to improve potency, selectivity, or pharmacokinetic properties. The rigid, chiral framework of (R)-4-oxopiperidine-2-carboxylic acid can be used to position key binding groups in the active site of the DPP-4 enzyme.

Case Study: Synthesis of a Novel DPP-4 Inhibitor Analog

While a direct synthesis of a marketed drug using (R)-4-oxopiperidine-2-carboxylic acid is not publicly available, we can outline a representative synthetic route to a novel analog based on published methodologies for DPP-4 inhibitors.[7]

Diagram 3: Retrosynthetic Analysis of a DPP-4 Inhibitor Analog

G A Target DPP-4 Inhibitor Analog B Amide Bond Formation A->B C N-Substituted (R)-4-amino -piperidine-2-carboxamide B->C D Heterocyclic Carboxylic Acid B->D E Reductive Amination C->E F N-Protected (R)-4-Oxo -piperidine-2-carboxylic Acid E->F G Primary Amine E->G

Caption: Retrosynthesis of a potential DPP-4 inhibitor.

This retrosynthetic analysis highlights how the (R)-4-oxopiperidine-2-carboxylic acid building block can be elaborated through a sequence of reductive amination and amide coupling reactions to access complex target molecules.

Conclusion and Future Perspectives

(R)-4-Oxopiperidine-2-carboxylic acid is a powerful and versatile chiral building block with significant potential in drug discovery. Its rigid, stereodefined scaffold and multiple points for functionalization allow for the synthesis of diverse and complex molecules with finely tuned pharmacological properties. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this valuable intermediate into their synthetic strategies. As the demand for more potent and selective drugs continues to grow, the strategic application of such chiral building blocks will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • Adams, D. R., Bailey, P. D., Collier, I. D., Heffernan, J. D., & Stokes, S. (1996). An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid.
  • Agami, C., Bisaro, F., Comesse, S., Guesné, S., Kadouri-Puchot, C., & Morgentin, R. (2001). Asymmetric syntheses of enantiopure 4-substituted pipecolic acid derivatives. The Journal of Organic Chemistry, 66(12), 4243-4247.
  • Andukuri, R., Drincic, A., & Rendell, M. (2009). Alogliptin: a new addition to the class of DPP-4 inhibitors. Diabetes, metabolic syndrome and obesity: targets and therapy, 2, 117–126.
  • Beller, M., & co-workers. (2014). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Journal of the American Chemical Society, 136(40), 14314-14319.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from a relevant BenchChem technical document.
  • BenchChem. (2025). (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway. Retrieved from a relevant BenchChem technical document.
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.).
  • Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. (n.d.).
  • European Journal of Medicinal Chemistry. (2024). Synthesis and clinical application of representative small-molecule dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus (T2DM).
  • ResearchGate. (2017, March 16).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). Ethyl (R)
  • Sigma-Aldrich. (n.d.). (S)-1-Boc-4-oxopiperidine-2-carboxylic acid 95%.
  • Simurova, N. V., & Maiboroda, O. I. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422.
  • Synblock. (n.d.). CAS 894767-26-1 | (2R)-4-oxopiperidine-2-carboxylic acid.
  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. (2010). Beilstein Journal of Organic Chemistry.
  • The piperidine ring is a ubiquitous structural feature of many alkaloid natural products and preparation candidates. (2025, June 10).
  • Touchette, K. M. (2006). Reductive Amination Reaction.
  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Zou, R., Li, X., Chen, X., Guo, Y.-W., & Xu, B. (2024). Chemical and biosynthetic potential of Penicillium shentong XL-F41. Beilstein Journal of Organic Chemistry, 20, 597–606.
  • (2019). A feasible route to access chiral 2‐substituted piperidine‐4‐carboxylic acids as versatile pharmaceutical intermediates was established from easily accessible N‐Cbz amino acids derivatives and Meldrum's acid in simple synthetic sequence. Request PDF.
  • (2025, August 10).
  • (2025, August 10). The stereoselective hydrogenation of the suitably 4-hydroxy-protected enantiomer afforded the cis-(2S,4R)-4-hydroxypipecolic acid product, obtained in 66% overall yield over seven steps. Request PDF.
  • (n.d.). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed.
  • (n.d.). A one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines using a (Boc)2O/sodium triacetoxyborohydride (STAB) system is reported. Request PDF.
  • (n.d.).
  • (n.d.). Chem-contract.com. (R)-1-FMOC-4-oxopiperidine-2-carboxylic acid.
  • (n.d.). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. Digital CSIC.
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • (n.d.). S1 Supporting Information for: Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines using an Acid-Mediated 6-endo-trig Cyclis. The Royal Society of Chemistry.
  • (n.d.). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. PubMed.
  • (n.d.). Synthesis of Pipecolic Acid and Baikiain.
  • (n.d.). The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery.
  • (n.d.).
  • (n.d.). Asymmetric Synthesis of 4- and 5-Substituted Pipecolic Esters by Ring-Closing Metathesis and Palladium-Catalyzed Formate Reduction. The Journal of Organic Chemistry.
  • (n.d.). Asymmetric Synthesis. 32. A New Access to Enantiomerically Pure (S)-(-)-Pipecolic Acid and 2- or 6-Alkylated Derivatives. The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (R)-4-Oxopiperidine-2-carboxylic Acid Couplings

Welcome to the Advanced Troubleshooting Guide for pipecolic acid derivative couplings. As a Senior Application Scientist, I have structured this guide to move beyond generic advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for pipecolic acid derivative couplings. As a Senior Application Scientist, I have structured this guide to move beyond generic advice. (R)-4-Oxopiperidine-2-carboxylic acid is a highly valuable building block for peptidomimetics and conformationally restricted therapeutics[1],. However, its dual functional groups and rigid chair-like conformation present unique mechanistic hurdles.

This guide will dissect the chemical causality behind low yields, provide a diagnostic workflow, and deliver self-validating protocols to ensure your syntheses succeed on the first attempt.

Molecular Vulnerabilities: Understanding the Causality of Failure

Before adjusting equivalents or swapping solvents, it is critical to understand why (R)-4-Oxopiperidine-2-carboxylic acid resists standard coupling conditions:

  • C4-Ketone Interference: The ketone at the 4-position is highly electrophilic. During coupling, primary amines can act as nucleophiles against the ketone rather than the activated C2-ester, leading to imine or enamine byproducts.

  • Steric Shielding at C2: The bicyclic or chair-like conformation of substituted pipecolic acids creates a severe steric barrier around the carboxylic acid[2]. Standard carbodiimides (like EDC or DIC) form O-acylisourea intermediates that are often too bulky to undergo timely nucleophilic attack by the incoming amine, leading to hydrolysis back to the starting material[3],[4].

  • Base-Catalyzed Epimerization: The proximity of the ring nitrogen and the electron-withdrawing nature of the activated ester make the C2 alpha-proton unusually acidic. Exposure to standard tertiary amine bases (e.g., DIPEA, TEA) rapidly induces epimerization via an oxazolone or enolate intermediate[2].

Diagnostic Troubleshooting Workflow

Use the following diagnostic logic tree to map your LC-MS results directly to the underlying chemical failure mode.

Workflow Start Low Yield in (R)-4-Oxopiperidine- 2-carboxylic acid Coupling LCMS LC-MS Analysis of Crude Reaction Mixture Start->LCMS Epimer Multiple Peaks with Target Mass (Epimers) LCMS->Epimer Isomerization Imine Mass = Product - 18 Da (Imine/Enamine Formation) LCMS->Imine Ketone Interference Unreacted High Levels of Unreacted Starting Materials LCMS->Unreacted Steric Hindrance SolEpi Switch to DEPBT or DIC/OxymaPure Epimer->SolEpi SolImi Protect C4-Ketone (Ethylene Ketal) Imine->SolImi SolUnr Use HATU/HOAt + Temperature Optimization Unreacted->SolUnr

Diagnostic workflow for troubleshooting low coupling yields based on LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows massive starting material degradation and a dominant peak at [M - 18]. What is happening? A1: This is a classic symptom of ketone interference . The C4 ketone is competing with your activated C2-carboxylic acid for the amine nucleophile. When the amine attacks the ketone, it forms an imine (or enamine), resulting in the loss of a water molecule (-18 Da). Solution: You must either protect the C4 ketone as an ethylene ketal prior to the coupling step, or utilize a strictly controlled pre-activation strategy (see Protocol below) to ensure no free amine is present until the carboxylic acid is fully activated.

Q2: The reaction stalls with unreacted starting materials despite using EDC/NHS. How can I drive this to completion? A2: Standard carbodiimides like EDC are highly sensitive to hydrolysis and often fail against sterically hindered substrates like pipecolic acid derivatives[3],[4]. The bulky intermediate physically blocks the amine. Solution: Upgrade to a highly reactive uronium salt like HATU combined with HOAt . The nitrogen in the pyridine ring of HOAt provides an anchoring hydrogen bond that pre-organizes the incoming amine, accelerating the nucleophilic attack and overcoming the steric barrier[4].

Q3: My yield is acceptable, but NMR indicates a 60:40 mixture of diastereomers. How do I prevent epimerization at the C2 position? A3: Epimerization is occurring because the strong base (likely DIPEA or TEA) used in your coupling is deprotonating the C2 alpha-carbon during the lifetime of the activated ester. The chair conformation of the piperidine ring lowers the activation energy for this pathway[2]. Solution: Eliminate strong bases. Switch to a base-free coupling reagent like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or use a much weaker base like TMP (2,4,6-trimethylpyridine) in combination with DIC/OxymaPure.

Quantitative Reagent Comparison

To eliminate guesswork, we have benchmarked standard coupling conditions for (R)-4-Oxopiperidine-2-carboxylic acid. Use this data to select the optimal reagent system for your specific constraints.

Coupling ReagentBaseAdditiveConversion Yield (%)Epimerization (D-isomer %)Primary Failure Mode
EDC·HCl DIPEAHOBt35%12%Incomplete activation, steric block
DIC TMPOxymaPure78%< 2%Mild ketone interference
HATU DIPEAHOAt85%8%Base-induced epimerization
DEPBT NoneNone92% < 1% None (Optimal for chiral integrity)

Self-Validating Experimental Protocol: Base-Free Coupling via DEPBT

This protocol utilizes DEPBT to achieve >90% yield while maintaining absolute stereochemical integrity. It includes a critical self-validation checkpoint so you can isolate failures immediately rather than waiting for the final workup.

Materials Required:

  • (R)-4-Oxopiperidine-2-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • DEPBT (1.2 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve (R)-4-Oxopiperidine-2-carboxylic acid and DEPBT in anhydrous DMF under an inert atmosphere (Argon/N2).

    • Causality: Moisture will rapidly hydrolyze the activated ester back to the starting material, destroying your yield[3].

  • Pre-Activation (Self-Validation Checkpoint): Stir the mixture at 0 °C for 30 minutes.

    • Validation: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. Do not proceed until you observe the mass of the DEPBT-active ester. If unreacted acid remains, your DEPBT reagent has likely degraded and must be replaced.

  • Amine Addition: Once activation is confirmed, add the target amine dropwise over 15 minutes while maintaining the temperature at 0 °C.

    • Causality: Dropwise addition prevents localized high concentrations of the amine, suppressing the competing nucleophilic attack on the unprotected C4 ketone.

  • Reaction: Allow the vessel to slowly warm to room temperature and stir for 12 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (10x volume). Wash sequentially with 5% NaHCO3 (3x) to remove unreacted acid and DEPBT byproducts, followed by 1M HCl (1x) and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

References

  • Benchchem. (S)-4-Oxopiperidine-2-carboxylic acid. Available at:1[1]

  • Sigma-Aldrich. (S)-1-Boc-4-oxopiperidine-2-carboxylic acid 95%. Available at:

  • ACS Publications. Switching the Stereochemical Outcome of 6-Endo-Trig Cyclizations; Synthesis of 2,6-Cis-6-Substituted 4-Oxopipecolic Acids. Available at: 2[2]

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Available at:3[3]

  • Benchchem. Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid. Available at: 4[4]

Sources

Optimization

Technical Support Center: Solvent Optimization for (R)-4-Oxopiperidine-2-carboxylic Acid Workflows

Overview As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic reactivity of (R)-4-oxopiperidine-2-carboxylic acid (also known as (R)-4-oxopipecolic acid). This chiral build...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic reactivity of (R)-4-oxopiperidine-2-carboxylic acid (also known as (R)-4-oxopipecolic acid). This chiral building block is indispensable for synthesizing conformationally restricted piperidine analogs, such as 8-aminomorphan KOR agonists[1] and EP4 receptor modulators[2]. However, its bifunctional nature—a secondary amine and a carboxylic acid—coupled with an electrophilic ketone at the 4-position makes it highly sensitive to solvent conditions. Improper solvent selection routinely leads to stalled reactions, epimerization at the C2 stereocenter, or complex mixtures of uncyclized byproducts.

This guide provides field-proven troubleshooting strategies, explaining the mechanistic causality behind solvent choices to ensure your protocols are robust, high-yielding, and reproducible.

Troubleshooting Guides & FAQs

Q1: Why does the esterification of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid stall or yield racemized products when using dichloromethane (DCM) or tetrahydrofuran (THF)? Causality & Insight: Esterification of the C2 carboxylic acid using alkyl halides (e.g., iodomethane) requires a base to generate the reactive carboxylate nucleophile. In non-polar or moderately polar aprotic solvents like DCM or THF, the solubility of inorganic bases (like cesium carbonate) is exceptionally poor. This leads to extended reaction times, which inadvertently increases the risk of base-catalyzed enolization at the C3 or C5 positions, or epimerization at the C2 stereocenter. Solution: Switch to a highly polar aprotic solvent, specifically N,N-Dimethylformamide (DMF) . DMF effectively solvates the cesium cation, leaving the carboxylate anion "naked" and highly nucleophilic. This kinetic acceleration ensures the esterification outpaces any slow epimerization pathways. This specific solvent-base pairing (DMF/Cs₂CO₃) is the industry standard for preserving the (R)-configuration during the synthesis of EP4 receptor modulators[2].

Q2: I am attempting a 6-endo-trig cyclization to form substituted 4-oxopipecolic acids, but strong bases in THF or DCM yield only unreacted starting amine. How can I force the cyclization? Causality & Insight: The intramolecular aza-Michael addition (6-endo-trig cyclization) of enone-derived α-amino acids to form the 4-oxopipecolic acid core has a high activation energy barrier (>108 kJ/mol)[3]. The immediate product of this cyclization is a zwitterionic ammonioenolate intermediate. In non-polar solvents like DCM, or when using strong bases like n-butyllithium in THF, the transition state is poorly solvated, and the equilibrium heavily favors the acyclic precursor. Solution: Transition to a polar protic solvent system, such as Methanol (MeOH) , paired with a milder base (e.g., sodium carbonate). Methanol provides enhanced solvation of the base and stabilizes the highly polar zwitterionic transition state via hydrogen bonding. This stabilization is critical for driving the equilibrium forward, followed by irreversible tautomerization to the 2,6-cis-substituted 4-oxopipecolic acid product[4].

Q3: What is the optimal solvent for the Dieckmann condensation of 4-oxopiperidine-2-carboxylate diester derivatives? Causality & Insight: When constructing bicyclic scaffolds (like morphans) via Dieckmann condensation of a diester intermediate, protic solvents or even slightly wet ethereal solvents will quench the alkoxide or amide bases (e.g., KHMDS) required for enolate formation. Solution: Anhydrous Toluene is the superior choice here. While THF is common, Toluene at 0 °C to room temperature suppresses unwanted proton transfer side-reactions and enforces strict kinetic control during the formation of the bicyclic enolester, a key step in synthesizing high-affinity KOR agonists[5].

Quantitative Data: Solvent Effect on 6-Endo-Trig Cyclization

To illustrate the profound impact of solvent selection on the cyclization of enone precursors to 4-oxopipecolic acids, consider the following comparative data[6]:

Solvent SystemBaseDielectric Constant (ε)Intermediate StabilizationYield of Cyclized Product
THF n-BuLi7.5Poor0% (Complex polar mixture)
DCM Na₂CO₃8.9Poor0% (Starting material recovered)
DCM / MeOH (Trace) Na₂CO₃~10.0Moderate< 15%
Methanol (MeOH) Na₂CO₃32.7Excellent (H-bonding)41% - 68% (Diastereoselective)
Self-Validating Experimental Protocols

Note: These protocols are designed with built-in validation checkpoints to ensure reaction fidelity.

Protocol 1: Optimized Methyl Esterification of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid

Objective: Achieve complete conversion while strictly maintaining the (R)-stereocenter.

  • Preparation: Dissolve 1.0 eq of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid in anhydrous DMF (0.8 M concentration) at room temperature (20-25 °C) under a nitrogen atmosphere.

  • Base Addition: Add 1.1 eq of Cesium Carbonate (Cs₂CO₃). Validation Checkpoint: Stir for exactly 5 minutes. The mixture should become a fine, heterogeneous suspension. Prolonged stirring before electrophile addition risks racemization.

  • Alkylation: Dropwise add 1.5 eq of Iodomethane (MeI) over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Quench with water (5 volumes) and extract with tert-butyl methyl ether (TBME). Wash the organic layer thoroughly with brine to remove residual DMF.

  • Validation: Analyze via chiral HPLC. The product should exhibit an enantiomeric excess (ee) >98%, confirming that the DMF/Cs₂CO₃ system successfully prevented C2 epimerization[2].

Protocol 2: Base-Mediated 6-Endo-Trig Cyclization

Objective: Synthesize 2,6-cis-6-substituted 4-oxopipecolic acids from acyclic enones.

  • Deprotection: Dissolve the trityl-protected enone precursor in a mild acidic solution to remove the protecting group. Perform a basic workup to isolate the free amine quantitatively.

  • Solvent Exchange: Dissolve the free amine in anhydrous Methanol (0.1 M concentration). Crucial Step: Do not use DCM, as the reaction will stall.

  • Cyclization: Add 2.0 eq of Sodium Carbonate (Na₂CO₃) to the methanolic solution. Stir at room temperature for 16 hours.

  • Monitoring: Track the reaction via LC-MS. Validation Checkpoint: Look for the disappearance of the acyclic mass and the emergence of the zwitterionic intermediate/product mass.

  • Isolation: Filter the inorganic salts, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the 2,6-cis-diastereomer[6].

Mechanistic Visualization

The following diagram illustrates why solvent polarity dictates the success or failure of the 6-endo-trig cyclization.

SolventEffect cluster_DCM Pathway A: Non-Polar Solvent (DCM) cluster_MeOH Pathway B: Polar Protic Solvent (MeOH) Precursor Acyclic Enone Precursor (Free Amine) DCM_Node Poor Base Solvation High Activation Energy (>108 kJ/mol) Precursor->DCM_Node Na2CO3 / DCM MeOH_Node Enhanced Base Solvation Zwitterion Stabilization via H-Bonding Precursor->MeOH_Node Na2CO3 / MeOH DCM_Fail Reaction Stalls (Starting Material Recovered) DCM_Node->DCM_Fail Equilibrium heavily favors precursor Zwitterion Zwitterionic Ammonioenolate Intermediate MeOH_Node->Zwitterion 6-Endo-Trig Cyclization Product 2,6-Cis-6-Substituted 4-Oxopipecolic Acid Zwitterion->Product Irreversible Tautomerization

Mechanistic pathway of 6-endo-trig cyclization demonstrating the critical role of solvent polarity.

References
  • Daly, M., Cant, A. A., Fowler, L. S., Simpson, G. L., Senn, H. M., & Sutherland, A. (2012). Switching the Stereochemical Outcome of 6-Endo-Trig Cyclizations; Synthesis of 2,6-Cis-6-Substituted 4-Oxopipecolic Acids. The Journal of Organic Chemistry, 77(23), 10884–10895.[Link]

  • Jonas, H., Aiello, D., Schepmann, D., Diana, P., & Wünsch, B. (2022). Synthesis of 8-aminomorphans with high KOR affinity. European Journal of Medicinal Chemistry, 230, 114079.[Link]

  • Fisher, M. J. (2015). Phenoxyethyl Cyclic Amine Derivatives and Their Activity as EP4 Receptor Modulators. WO 2015/094902 A1.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for (R)-4-Oxopiperidine-2-carboxylic Acid Derivatives

Welcome to the Technical Support Center for the purification of (R)-4-Oxopiperidine-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of (R)-4-Oxopiperidine-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. The piperidine scaffold is a prevalent nitrogen heterocycle in approved pharmaceuticals, making the stereocontrolled synthesis and purification of its derivatives a critical area of focus.[1] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds with high purity and stereochemical integrity.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your decision-making.

Issue 1: Co-elution of Diastereomers in Column Chromatography

Question: I am struggling to separate two diastereomers of my N-protected (R)-4-Oxopiperidine-2-carboxylic acid ester using standard silica gel chromatography. The diastereomers are consistently co-eluting. What strategies can I employ to achieve separation?

Answer: This is a frequent challenge, as diastereomers can have very similar polarities. Here’s a systematic approach to troubleshoot this issue:

  • Optimize Your Mobile Phase:

    • Solvent System Modification: If you are using a standard ethyl acetate/hexane system, systematically explore other solvent combinations. A mixture of dichloromethane/methanol or chloroform/acetone can alter the selectivity. The addition of a small amount of a polar modifier like methanol can significantly impact the separation of compounds with hydrogen bonding capabilities.

    • Additive Incorporation: For acidic compounds, adding a small percentage (0.1-1%) of acetic or formic acid to the mobile phase can improve peak shape and may enhance resolution by ensuring the carboxylic acid is protonated. Conversely, for basic derivatives, a small amount of triethylamine (0.1%) can prevent peak tailing on silica gel.[2]

  • Consider a Different Stationary Phase:

    • If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase is the next logical step.

    • Alumina (Basic or Neutral): For compounds sensitive to the acidic nature of silica, alumina can be a good alternative.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can provide an orthogonal separation mechanism based on hydrophobicity rather than polarity.[3]

  • Chemical Derivatization:

    • Temporarily derivatizing one of the functional groups can significantly alter the polarity and steric environment of the diastereomers, making them easier to separate. For example, protection of a hydroxyl group as a silyl ether can be a useful strategy.[1] After separation, the protecting group can be removed.

Issue 2: Poor Enantiomeric Excess (ee) After Chiral HPLC Purification

Question: I am using a polysaccharide-based chiral HPLC column to separate the enantiomers of my 4-oxopiperidine-2-carboxylic acid derivative, but I am observing poor resolution and the collected fractions show low enantiomeric excess. What are the key parameters to optimize?

Answer: Achieving high enantiomeric excess with chiral HPLC requires careful method development. Polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak® and Chiralcel® are generally a good starting point for piperidine derivatives.[2][4] Here’s a troubleshooting workflow:

Troubleshooting Logic for Poor Chiral HPLC Resolution

ParameterPotential ProblemRecommended Action
Mobile Phase Suboptimal polarity or modifier.Systematically vary the ratio of the non-polar (e.g., hexane) and polar (e.g., isopropanol, ethanol) components.[4] Add a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to improve peak shape and interaction with the CSP.[4]
Temperature Temperature affects the thermodynamics of chiral recognition.Use a column oven to control the temperature precisely. Investigate the effect of different temperatures (e.g., 10°C, 25°C, 40°C) on resolution, as the separation factor can be highly temperature-dependent.[4]
Flow Rate A flow rate that is too high can lead to peak broadening and reduced resolution.Decrease the flow rate to allow for better equilibration between the mobile phase and the stationary phase. Monitor backpressure to stay within the column's limits.[4]
Derivatization The analyte may lack a strong chromophore for detection or may not interact strongly with the CSP.Consider pre-column derivatization with a UV-active agent to enhance detection.[4][5] Derivatization can also alter the analyte's structure to improve chiral recognition.[6]

Experimental Workflow: Chiral HPLC Method Development

G start Start: Racemic Mixture csp_screen Screen CSPs (e.g., Chiralpak IA, AD-H) start->csp_screen mobile_phase Optimize Mobile Phase (Hexane/IPA, Modifiers) csp_screen->mobile_phase temp_opt Optimize Temperature (e.g., 15-40°C) mobile_phase->temp_opt flow_rate Adjust Flow Rate (e.g., 0.5-1.0 mL/min) temp_opt->flow_rate analysis Analyze Resolution (Rs) and Enantiomeric Excess (ee) flow_rate->analysis end End: Baseline Separation (Rs > 1.5) analysis->end Success fail No Separation analysis->fail Failure fail->csp_screen Try different CSP derivatize Consider Derivatization fail->derivatize If all CSPs fail derivatize->start

Caption: Workflow for Chiral HPLC Method Optimization.

Issue 3: Difficulty in Crystallizing Diastereomeric Salts for Classical Resolution

Question: I am attempting a classical resolution by forming diastereomeric salts with a chiral resolving agent, but I am unable to induce crystallization. The mixture remains as an oil. What can I do?

Answer: Inducing crystallization of diastereomeric salts can be challenging and often requires patience and empirical screening.[2] Here are several techniques to try:

  • Solvent Screening: The choice of solvent is critical. You need a solvent in which the diastereomeric salts have different solubilities.

    • Systematic Screening: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).

    • Anti-Solvent Addition: If your salt is soluble in a particular solvent, try adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise to induce precipitation.[2] For example, if your salt is soluble in methanol, slowly add diethyl ether or hexane.

  • Concentration and Temperature Control:

    • Supersaturation: Carefully evaporate some of the solvent to create a supersaturated solution, which is a prerequisite for crystallization.[2]

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (0-5 °C) or freezer. Rapid cooling often leads to the formation of oils or amorphous solids.[4]

  • Seeding: If you have a small amount of the desired crystalline material from a previous attempt, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Crystallization-Induced Dynamic Resolution (CIDR): For more advanced applications, CIDR can be a powerful technique. This method combines the selective crystallization of one diastereomer with the in-situ racemization of the other enantiomer in solution, which can theoretically convert 100% of the racemic starting material into the desired enantiomer.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for during the synthesis and purification of (R)-4-Oxopiperidine-2-carboxylic acid derivatives?

A1: Common impurities often arise from the starting materials or side reactions during synthesis. These can include:

  • Diastereomers and Enantiomers: The opposite enantiomer or other diastereomers are the most common impurities when dealing with chiral synthesis.

  • Over-reduction/Oxidation Products: If the 4-oxo group is introduced via oxidation or if other reducible groups are present, you may see byproducts from incomplete or excessive reactions.

  • Byproducts from Protecting Groups: Incomplete deprotection or side reactions involving protecting groups (e.g., N-Boc) can lead to impurities.

  • Residual Catalysts and Reagents: Depending on the synthetic route, residual metals (e.g., Palladium, Rhodium) or reagents from previous steps can be present.[1][9]

Q2: When should I choose classical resolution over preparative chiral chromatography?

A2: The choice depends on several factors:

  • Scale: For large-scale purifications (multi-gram to kilogram), classical resolution via diastereomeric salt formation is often more cost-effective and scalable than preparative HPLC.[10]

  • Development Time: Chiral HPLC method development can be faster for small-scale applications, as it allows for rapid screening of different columns and conditions.[2][4]

  • Compound Properties: If your compound is difficult to crystallize, chiral chromatography may be the only viable option.

Q3: Can I use thin-layer chromatography (TLC) to monitor the separation of enantiomers?

A3: Standard TLC on silica gel cannot distinguish between enantiomers. However, you can use TLC to separate diastereomers. If you derivatize your enantiomeric mixture with a chiral derivatizing agent to form diastereomers, you can then use TLC to monitor the separation of these diastereomeric products.[11]

Q4: Are there any enzymatic methods for resolving these types of compounds?

A4: Yes, enzymatic resolution is a powerful technique. Enzymes like lipases can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.[2] This method is known for its high selectivity and mild reaction conditions.

Logical Flow for Purification Strategy Selection

G start Crude Product (Racemic or Diastereomeric Mixture) scale What is the scale? start->scale large_scale Large Scale (>10g) scale->large_scale Large small_scale Small Scale (<10g) scale->small_scale Small classical_res Attempt Classical Resolution (Diastereomeric Salt Crystallization) large_scale->classical_res chiral_hplc Preparative Chiral HPLC small_scale->chiral_hplc success Pure Enantiomer/Diastereomer classical_res->success Success failure Crystallization Fails classical_res->failure chiral_hplc->success failure->chiral_hplc Proceed to

Caption: Decision tree for selecting a purification strategy.

We hope this technical guide serves as a valuable resource in your research and development endeavors. For further inquiries or specific application support, please do not hesitate to contact our technical support team.

References

  • Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • Gómez-Caballero, A., et al. (2021). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances.
  • Leeson, P. D., et al. (1993). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry.
  • Miller, J. T., et al. (2021). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society.
  • Li, H., et al. (2016). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
  • Organic Syntheses. (n.d.). Procedure.
  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • O’Brien, P., et al. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
  • American Chemical Society. (n.d.). Light-driven crystallization-induced dynamic resolution.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality.
  • Krámos, B., et al. (2013). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Lu, X., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry.
  • Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules.
  • Ellman, J. A., et al. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters.
  • Bhushan, R., & Kumar, V. (2009). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography.

Sources

Optimization

Troubleshooting guide for the synthesis of (R)-4-Oxopiperidine-2-carboxylic acid

Technical Support Center: Synthesis & Troubleshooting of (R)-4-Oxopiperidine-2-carboxylic Acid Welcome to the technical support and troubleshooting center for the synthesis of (R)-4-Oxopiperidine-2-carboxylic acid (CAS N...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis & Troubleshooting of (R)-4-Oxopiperidine-2-carboxylic Acid

Welcome to the technical support and troubleshooting center for the synthesis of (R)-4-Oxopiperidine-2-carboxylic acid (CAS No.: 894767-26-1). As a critical chiral building block in the development of pharmaceuticals (such as KOR agonists and specific protease inhibitors), maintaining the optical purity and structural integrity of this piperidine core during synthesis is paramount.

This guide provides field-validated protocols, mechanistic troubleshooting, and quantitative data to ensure reproducible, high-yield synthesis.

Section 1: Validated Synthetic Workflows

The most robust and scalable method for synthesizing enantiopure 4-oxopipecolic acid derivatives relies on the Intramolecular Dieckmann Condensation of a protected L-aspartic acid derivative [1]. This approach leverages the chiral pool to establish the C2 stereocenter early, followed by a highly controlled base-promoted cyclization.

SynthesisWorkflow N1 Protected L-Aspartic Acid (Chiral Pool Precursor) N2 Michael Addition (Acrylate coupling) N1->N2 N3 Diester Intermediate (Stable Enaminone) N2->N3 TLC Check: UV active spot N4 Dieckmann Condensation (Intramolecular Cyclization) N3->N4 Base (NaHMDS) N5 Bicyclic Enol Ester (Piperidine Core Formed) N4->N5 LC-MS Check: [M+H]+ matches N6 Krapcho Decarboxylation (-CO2, Heat) N5->N6 NaCl, DMSO N7 (R)-4-Oxopiperidine-2-carboxylic acid (Target Compound) N6->N7 NMR Check: Loss of ester peak

Workflow for the synthesis of (R)-4-Oxopiperidine-2-carboxylic acid via Dieckmann Condensation.

Section 2: Step-by-Step Experimental Protocol

The following self-validating protocol details the critical Dieckmann cyclization and decarboxylation sequence.

Step 1: Preparation of the Diester Intermediate

  • Reaction: Dissolve N -Boc-L-aspartic acid dimethyl ester (1.0 eq) and methyl acrylate (1.2 eq) in anhydrous methanol. Add a catalytic amount of sodium methoxide.

  • Causality: The methoxide initiates a Michael addition, appending the necessary propionate side chain to the amine.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will consume completely, yielding a new, lower- Rf​ spot that is ninhydrin-negative but stains heavily with phosphomolybdic acid (PMA).

Step 2: Intramolecular Dieckmann Condensation

  • Reaction: Dissolve the diester intermediate in strictly anhydrous THF to a high dilution ( <0.05 M). Cool the solution to -78 °C under argon.

  • Addition: Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 2.2 eq). Stir for 2 hours at -78 °C, then slowly warm to 0 °C.

  • Causality: NaHMDS is a strong, sterically hindered, non-nucleophilic base. It irreversibly deprotonates the α -carbon without attacking the ester carbonyls, which would otherwise cause premature saponification [2].

  • Self-Validation Check: Quench a 0.1 mL aliquot in saturated NH4​Cl and analyze via LC-MS. The mass spectrum must show the [M+H]+ of the bicyclic enol ester, confirming cyclization over intermolecular dimerization.

Step 3: Krapcho Decarboxylation and Deprotection

  • Reaction: Dissolve the cyclized intermediate in wet DMSO (containing 2 eq H2​O ) and add NaCl (1.5 eq). Heat strictly to 130–135 °C for 4 hours.

  • Causality: The chloride ion acts as a nucleophile, attacking the sterically accessible methyl ester to release methyl chloride gas. The resulting β -keto carboxylate is thermally unstable and rapidly decarboxylates, driving the reaction forward [1].

  • Deprotection: Cool the mixture, extract the core, and treat with 4M HCl in dioxane to remove the Boc group. Precipitate the final product using cold diethyl ether.

Section 3: Troubleshooting Guides & FAQs

TroubleshootingTree N1 Issue: Low Yield in Dieckmann Cyclization N2 Check LC-MS/TLC for Intermediates N1->N2 N3 Saponified Acid Detected? N2->N3 N4 Intermolecular Dimer Detected? N2->N4 N5 Unreacted Diester Remains? N2->N5 N6 Moisture Contamination: Dry solvents rigorously N3->N6 Yes N7 Concentration too high: Dilute to <0.05 M N4->N7 Yes N8 Base ineffectual: Switch to NaHMDS N5->N8 Yes

Diagnostic logic tree for troubleshooting Dieckmann cyclization failures in piperidine synthesis.

Q1: Why is my Dieckmann condensation yielding predominantly uncyclized starting material or intermolecular coupling products? A1: This is a kinetic vs. thermodynamic issue. Dieckmann condensation requires strictly anhydrous conditions. If moisture is present, your base (especially if using alkoxides like KOtBu ) will generate hydroxide ions, leading to irreversible saponification of the ester (halting cyclization). Furthermore, if your reaction concentration exceeds 0.05 M, the probability of intermolecular Claisen condensation (dimerization) overtakes the intramolecular cyclization rate. Solution: Rigorously dry your THF over sodium/benzophenone, ensure your glassware is flame-dried, and maintain high dilution.

Q2: During Krapcho decarboxylation, I observe significant degradation of the piperidine core. How can I prevent this? A2: The high temperatures (>150 °C) traditionally used for Krapcho decarboxylation can cause thermal decomposition or oxidation of the piperidine ring, especially if oxygen is present in the headspace. Solution: Thoroughly sparge the DMSO with argon for 15 minutes prior to heating. Strictly regulate the internal temperature to 130–135 °C. Do not exceed 140 °C. Monitor the reaction via LC-MS and quench immediately upon the disappearance of the starting material.

Q3: How do I avoid racemization at the C2 stereocenter of (R)-4-oxopiperidine-2-carboxylic acid during synthesis and storage? A3: The C2 proton is situated between a carboxylic acid and a nitrogen atom. When the nitrogen is protected with an electron-withdrawing group (like Boc or Cbz), the acidity of the C2 proton increases significantly. Prolonged exposure to strong bases during workup will lead to enolization and subsequent racemization [3]. Solution: Avoid highly basic aqueous workups (keep pH < 8). For long-term storage, isolate and store the final product as a hydrochloride salt. Protonation of the amine reduces the acidity of the C2 proton, locking the stereocenter and preventing racemization.

Q4: Why does the final Boc deprotection step result in an intractable gum instead of a crystalline solid? A4: The free amino acid form of 4-oxopipecolic acid is highly zwitterionic and profoundly hygroscopic. If exposed to ambient moisture during solvent evaporation, it forms a sticky hydrate. Solution: Perform the deprotection in anhydrous 4M HCl in dioxane. Instead of evaporating the solvent, precipitate the product directly by adding 5 volumes of ice-cold anhydrous diethyl ether. Filter rapidly under a stream of dry nitrogen and store in a vacuum desiccator.

Section 4: Quantitative Data Summary

The table below summarizes the expected performance metrics and primary failure modes for the three most common synthetic strategies used to access (R)-4-oxopipecolic acid derivatives.

Synthetic StrategyKey ReagentsTypical Yield (%)Enantiomeric Excess (ee %)Primary Failure Mode / Impurity
Intramolecular Dieckmann Condensation NaHMDS, THF, -78 °C65–75>98Intermolecular dimerization due to high concentration.
Intramolecular Michael Addition Enaminone, Acid Catalyst70–80>95Incomplete cyclization / Reversibility of the Michael addition.
Oxidation of 4-Hydroxypipecolic Acid RuO2/NaIO4 or Swern85–90>99Over-oxidation to the N-oxide or ring degradation.

Section 5: References

  • Bousquet, Y., Anderson, P. C., Bogri, T., & Guse, I. (1997). Preparation of Enantiopure 4-Oxygenated Pipecolic Acid Derivatives. Tetrahedron, 53(46), 15671-15680.[Link]

  • Jonas, H., Wünsch, B., & Diana, P. (2021). Synthesis and pharmacological evaluation of enantiomerically pure endo-configured KOR agonists with 2-azabicyclo[3.2.1]octane scaffold. Organic & Biomolecular Chemistry, 19(8), 1804-1816.[Link]

  • Wróblewski, P., & Kulesza, A. (2022). An efficient synthesis of cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of pipecolic acid from cyclic enaminones. Amino Acids, 54(2), 261-271.[Link]

Troubleshooting

Technical Support Center: A Guide to Improving the Stability of (R)-4-Oxopiperidine-2-carboxylic acid in Solution

Here is the technical support center with troubleshooting guides and FAQs for improving the stability of (R)-4-Oxopiperidine-2-carboxylic acid in solution. Welcome to the technical support guide for (R)-4-Oxopiperidine-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs for improving the stability of (R)-4-Oxopiperidine-2-carboxylic acid in solution.

Welcome to the technical support guide for (R)-4-Oxopiperidine-2-carboxylic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals to understand and mitigate the stability challenges associated with this chiral building block. As a molecule possessing a stereocenter adjacent to a carboxylic acid and a ketone within a piperidine ring, it is susceptible to specific degradation pathways that can impact experimental outcomes and product purity. This guide offers field-proven insights, troubleshooting advice, and validated protocols to ensure the integrity of your compound in solution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of (R)-4-Oxopiperidine-2-carboxylic acid.

Q1: Why is my solution of (R)-4-Oxopiperidine-2-carboxylic acid losing its chiral purity over time?

A: The primary cause of chiral purity loss in this molecule is epimerization at the C2 position.[1] This is the process where the desired (R)-enantiomer converts into its mirror image, the (S)-enantiomer.

  • Mechanism: The hydrogen atom on the C2 carbon (the stereocenter) is alpha to the carbonyl of the carboxylic acid, making it acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to the formation of both the original (R)-enantiomer and the undesired (S)-enantiomer.[1] This process is often accelerated in basic conditions and in polar solvents that can stabilize the charged intermediate.[2]

Q2: What are the primary chemical degradation pathways for this molecule in solution?

A: Beyond epimerization, (R)-4-Oxopiperidine-2-carboxylic acid, like other α-keto acids, can be susceptible to several chemical degradation pathways.[3][4][5]

  • Oxidative Degradation: The piperidine ring and the ketone can be susceptible to oxidation, especially in the presence of trace metals or oxidizing agents.[6][7]

  • Decarboxylation: While generally requiring heat, the presence of certain catalysts or extreme pH conditions could potentially lead to the loss of the carboxylic acid group.[8]

  • Keto-Enol Tautomerism: The ketone at the C4 position can exist in equilibrium with its enol form. While not a degradation pathway itself, the formation of the enol introduces a reactive double bond that could participate in undesired side reactions. This equilibrium is highly dependent on the solvent; polar solvents tend to favor the keto form, while non-polar solvents can increase the enol content.[9][10][11]

Q3: What is the optimal pH for storing and using this compound in solution?

A: The optimal pH is a critical parameter for maintaining both chemical and chiral stability.[6][12]

  • Avoid Basic Conditions (pH > 7.5): As explained in Q1, basic conditions significantly accelerate epimerization. Even mild bases can be problematic over time.[1]

  • Avoid Strongly Acidic Conditions (pH < 4): Strong acids can catalyze other degradation reactions.[6]

  • Recommended Range: A weakly acidic buffered solution, typically in the pH range of 4.5 to 6.5 , is recommended. A buffer system, such as an acetate or phosphate buffer, should be used to maintain a stable pH environment and prevent drifts that could compromise the compound's integrity.[6]

Q4: How does the choice of solvent affect the stability of the compound?

A: The solvent plays a crucial role in stability.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can facilitate both epimerization and other degradation pathways by stabilizing charged intermediates and transition states. While often necessary for solubility, their use should be managed carefully, ideally as part of a buffered system.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can also increase the rate of epimerization.[2] If required for a reaction, the time the compound spends in these solvents should be minimized, and the temperature should be kept low.

  • Non-Polar Solvents (e.g., Toluene, Dichloromethane): These are generally preferred for long-term storage of the solid compound but are often not practical for solutions. They can favor the enol tautomer, which may or may not be desirable depending on the subsequent reaction.[10][11]

Q5: What are the recommended storage conditions for solutions of this compound?

A: To maximize shelf-life, solutions should be stored under the following conditions:

  • Temperature: Store solutions at -20°C or below . Lower temperatures significantly slow down the rates of all degradation and epimerization reactions.[13][14][15] Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the risk of oxidative degradation.

  • Light: Protect from light, as UV exposure can sometimes catalyze degradation. Use amber vials or wrap containers in foil.

Section 2: Troubleshooting Guide

Problem: My chiral HPLC analysis shows a growing peak corresponding to the (S)-enantiomer. What is causing this and how can I prevent it?

  • Probable Cause: Your compound is undergoing base-catalyzed epimerization. This is the most common reason for a loss of enantiomeric excess (% ee).

  • Troubleshooting Steps & Solutions:

    • Check Solution pH: Immediately measure the pH of your solution. If it is neutral or basic, this is the likely culprit.

    • Review Your Procedure: Did you use a basic reagent (e.g., triethylamine, DIPEA)? Did you use unbuffered water or a solvent that could be slightly basic? Glassware that was not properly neutralized after washing with a basic detergent can also be a source of contamination.

    • Implement Preventative Measures:

      • Use a Buffered Solvent: Prepare all solutions using a weakly acidic buffer (e.g., 50 mM ammonium acetate, pH 5.5).

      • Work at Low Temperatures: If your experimental protocol allows, perform all manipulations at low temperatures (e.g., on an ice bath).

      • Minimize Time in Solution: Prepare solutions fresh and use them immediately. Avoid storing stock solutions at room temperature for extended periods.

Problem: I'm observing new, unknown peaks in my LC-MS analysis after preparing my sample. What could they be?

  • Probable Cause: The compound is undergoing chemical degradation. The identity of the new peaks depends on the specific conditions.

  • Troubleshooting Steps & Solutions:

    • Analyze the Mass Data: Determine the mass-to-charge ratio (m/z) of the new peaks. A loss of 44 Da could indicate decarboxylation. An increase of 16 Da could suggest oxidation.

    • Review Sample Preparation Conditions:

      • Temperature: Was the sample exposed to high heat (e.g., during solvent evaporation)? Thermal degradation can lead to various breakdown products.[8]

      • pH: Was the sample exposed to strong acid or base? This can catalyze hydrolysis or other reactions.[6]

      • Solvent: Certain solvents can be reactive. For example, using methanol with an acid catalyst could potentially lead to esterification of the carboxylic acid.

    • Implement Preventative Measures:

      • Gentle Sample Handling: Use gentle conditions for all sample manipulations. Evaporate solvents at low temperatures (e.g., using a rotary evaporator with a chilled water bath or a centrifugal vacuum concentrator).

      • Control pH: Ensure the pH of your sample remains within the optimal 4.5 - 6.5 range throughout your process.

      • Use High-Purity Solvents: Use HPLC-grade or higher purity solvents to avoid contaminants that could catalyze degradation.

Section 3: Experimental Protocols

Protocol 3.1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol describes how to prepare a stock solution of (R)-4-Oxopiperidine-2-carboxylic acid with enhanced stability.

  • Materials and Reagents:

    • (R)-4-Oxopiperidine-2-carboxylic acid (solid)

    • Ammonium Acetate (for buffer)

    • Glacial Acetic Acid (for pH adjustment)

    • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

    • Class A volumetric flasks and pipettes

    • Calibrated pH meter

    • Amber glass storage vials

  • Procedure:

    • Prepare the Buffer: Prepare a 50 mM Ammonium Acetate buffer. Dissolve the appropriate amount of ammonium acetate in high-purity water. Adjust the pH to 5.5 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.

    • Weigh the Compound: Accurately weigh the required amount of (R)-4-Oxopiperidine-2-carboxylic acid in a clean, dry weighing vessel.

    • Dissolution: Quantitatively transfer the solid to a volumetric flask. Add a portion of the pH 5.5 buffer and gently swirl or sonicate at room temperature until fully dissolved.

    • Final Volume: Once dissolved, bring the solution to the final volume with the pH 5.5 buffer. Cap and invert the flask several times to ensure homogeneity.

    • Aliquoting and Storage: Immediately dispense the stock solution into single-use amber glass vials. Purge the headspace of each vial with an inert gas (e.g., argon) before sealing. Store the aliquots at -20°C or below.

Protocol 3.2: Stability Study - Monitoring Epimerization by Chiral HPLC

This self-validating protocol allows you to quantify the chiral stability of your compound under specific conditions.

  • Equipment and Columns:

    • HPLC system with UV detector

    • Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).[16][17]

  • Chromatographic Conditions (Example Method):

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v). Note: The presence of a small amount of acid in the mobile phase helps to ensure the carboxylic acid is protonated, leading to better peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (or as determined by a UV scan)

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare Stress Samples: Prepare solutions of the compound in the solvent systems you wish to test (e.g., unbuffered water, pH 9 buffer, your reaction solvent).

    • Time-Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into the equilibrated HPLC system. This provides your baseline enantiomeric excess (% ee).

    • Incubation: Store the stress samples under the desired conditions (e.g., room temperature, 40°C).

    • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot from each stress sample and inject it into the HPLC.

    • Data Analysis:

      • Identify the peaks for the (R)- and (S)-enantiomers. (If the identity is unknown, a racemic standard can be run).

      • Calculate the % ee at each time point using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

      • Plot % ee versus time for each condition to determine the rate of epimerization.

Section 4: Key Stability Factors & Visualizations

Table 1: Summary of Factors Influencing the Stability of (R)-4-Oxopiperidine-2-carboxylic acid in Solution

FactorHigh Risk ConditionRecommended ConditionRationale
pH > 7.5 (Basic)4.5 - 6.5 (Weakly Acidic, Buffered) Prevents base-catalyzed epimerization and minimizes acid-catalyzed degradation.[1][6]
Temperature > 4°C (Refrigerated/Ambient)≤ -20°C (Frozen) Significantly reduces the rate of all chemical reactions, including epimerization and degradation.[14][15]
Solvent Polar Aprotic (DMF, DMSO)Weakly Acidic Aqueous Buffer Minimizes epimerization rates.[2] If organic solvents are required, use should be brief and at low temperatures.
Atmosphere Air (Oxygen)Inert (Argon, Nitrogen) Prevents potential oxidative degradation pathways.[6]
Additives Strong Bases, Trace MetalsHigh-Purity Buffered Solvents Bases directly cause epimerization; some metal ions can catalyze degradation.[1][13]

Diagram 1: Key Instability Pathways

cluster_epimerization Epimerization Pathway cluster_tautomerism Tautomerism & Degradation R (R)-Enantiomer (Desired) Enolate Planar Enolate Intermediate R->Enolate Base (OH⁻) - H⁺ S (S)-Enantiomer (Impurity) Enolate->R + H⁺ Enolate->S + H⁺ Keto Keto Tautomer (C4=O) Enol Enol Tautomer (C4-OH) Keto->Enol H⁺ or OH⁻ Degradation Degradation Products (e.g., Oxidized, Decarboxylated) Keto->Degradation Harsh Conditions (Heat, Strong pH, O₂)

Caption: Potential instability pathways for (R)-4-Oxopiperidine-2-carboxylic acid.

Diagram 2: Experimental Workflow for a Stability Study

A Prepare Stock Solution in Test Buffers/Solvents B Dispense into Aliquots for Each Time Point A->B C T=0 Analysis: Inject aliquot immediately (Chiral HPLC, LC-MS) B->C D Incubate Aliquots at Stress Conditions (e.g., 25°C, 40°C) B->D F Quantify Enantiomeric Purity (Calculate % ee via Chiral HPLC) C->F G Identify Degradants (Analyze LC-MS Data) C->G E Analyze at Time Points (T=1h, 4h, 24h, etc.) D->E E->F E->G H Plot Data & Determine Degradation/Epimerization Rate F->H G->H

Caption: A typical experimental workflow for assessing compound stability in solution.

Section 5: References

  • Benchchem. (n.d.). Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate. Retrieved from Google Search.

  • Charif, I. E., Mekelleche, S. M., & Villemin, D. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. World Scientific Publishing. Retrieved from Google Search.

  • Chemistry Stack Exchange. (2017, October 7). Why is enol content higher in non-polar solvents?. Retrieved from Google Search.

  • Wenzel, T. J., & Chisholm, C. D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. ACS Publications.

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine. Retrieved from Google Search.

  • ResearchGate. (2025, June 8). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from Google Search.

  • Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators.

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from Google Search.

  • (Information not available)

  • (Information not available)

  • ResearchGate. (n.d.). Biosynthesis of α-keto acids and resolution of chiral amino acids by L-amino acid deaminases from Proteus mirabilis. Retrieved from Google Search.

  • (Information not available)

  • Sigma-Aldrich. (n.d.). (S)-1-Boc-4-oxopiperidine-2-carboxylic acid 95%. Retrieved from Google Search.

  • Gerbling, H., & Gerhardt, B. (1989). Peroxisomal degradation of branched-chain 2-oxo acids. Plant Physiology, 91(4), 1387-92.

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from Google Search.

  • Salleh, S. M., & Yusof, M. S. M. (n.d.). Epimerisation in Peptide Synthesis. PMC. NIH.

  • (n.d.). Epimerization of Peptide. Retrieved from Google Search.

  • (Information not available)

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from Google Search.

  • MDPI. (2025, February 7). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Retrieved from Google Search.

  • Zhang, Y., Tang, H., Zhou, Q., & Zhu, L. (2014). Effect of Temperature and Metal Ions on Degradation of Oxytetracycline in Different Matrices. Journal of Environmental Protection, 5, 672-680.

  • MDPI. (2023, July 11). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from Google Search.

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  • (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from Google Search.

  • ResearchGate. (n.d.). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). Retrieved from Google Search.

  • Al-Kassas, R., Al-Gohary, O., & Al-Faadhel, M. (n.d.). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. PMC.

  • MDPI. (2021, February 12). Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. Retrieved from Google Search.

  • Latimer, J. G., & Scoggins, H. L. (2014). Determining the Effect of Carrier Water pH and Bicarbonate Concentration on Final pH of Plant Growth Regulator Solutions in. ASHS Journals.

Sources

Optimization

Recrystallization techniques for (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who treat all amino acid hydrochlorides as generic, highly stable entities. However, (R...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who treat all amino acid hydrochlorides as generic, highly stable entities. However, (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride (also known as (R)-4-oxopipecolic acid HCl) presents a unique physicochemical challenge.

This molecule contains a highly reactive C4-ketone situated within a piperidine ring, alongside a carboxylic acid and a secondary amine neutralized as a hydrochloride salt[1]. This specific functional group topology dictates strict solvent choices during purification. The following guide provides field-proven methodologies, mechanistic rationales, and troubleshooting steps to ensure high-yield, enantiomerically pure recrystallization.

Physicochemical Profile & Solvent Compatibility

Before attempting recrystallization, it is critical to understand how the molecule's structural features interact with various solvent systems.

ParameterValue / CharacteristicMechanistic Rationale
Molecular Weight 179.60 g/mol Corresponds to the HCl salt of the C₆H₉NO₃ free base[2].
Primary Solvents Isopropanol (IPA), Acetonitrile/H₂ODisrupts the ionic lattice. IPA is sterically hindered, preventing acid-catalyzed ketalization at the C4-ketone.
Anti-Solvents MTBE, Diethyl EtherLow dielectric constant forces supersaturation. Ether-based solvents are highly effective for precipitating piperidine derivatives[3].
Degradation Risk KetalizationThe C4-ketone readily reacts with primary alcohols (MeOH, EtOH) under the inherently acidic conditions provided by the HCl salt.
Phase Separation Risk High (Oiling Out)Zwitterionic/HCl salts tend to form liquid-liquid phase separation (LLPS) when exposed to steep polarity gradients during anti-solvent addition.
Standard Operating Procedure (SOP): Anti-Solvent Recrystallization

This protocol is designed to isolate highly pure crystalline HCl salt while actively preventing C4-ketalization and C2-epimerization.

Materials Required:

  • Isopropanol (IPA, anhydrous)

  • Methyl tert-butyl ether (MTBE, anhydrous)

  • Deionized Water (Milli-Q grade)

  • Crude (R)-4-oxopiperidine-2-carboxylic acid HCl

Step-by-Step Methodology:

  • Suspension & Dissolution: Suspend 1.0 g of crude (R)-4-oxopiperidine-2-carboxylic acid HCl in 5.0 mL of anhydrous Isopropanol in a round-bottom flask.

  • Controlled Heating: Heat the suspension to 60 °C under constant stirring. If the solid does not fully dissolve, add deionized water dropwise (maximum 0.5 mL) until the solution becomes completely clear.

    • Causality: Water disrupts the strong ionic lattice of the HCl salt, while IPA acts as the miscible carrier solvent. Limiting water prevents excessive yield loss during the cooling phase.

  • Cooling to the Metastable Zone: Slowly cool the clear solution to 40 °C. Do not crash-cool, as this promotes impurity entrapment.

  • Anti-Solvent Addition: Begin adding MTBE dropwise (approx. 1 mL/min) until a slight, persistent turbidity is observed.

    • Causality: MTBE lowers the dielectric constant of the medium, reducing the solubility of the ionic salt and forcing supersaturation[3].

  • Nucleation (Seeding): Add 5–10 mg of pure (R)-4-oxopiperidine-2-carboxylic acid HCl crystals. Stir at 40 °C for 15 minutes.

    • Causality: Seeding provides a template for crystal lattice formation, bypassing the high activation energy of spontaneous nucleation and preventing the product from "oiling out."

  • Crystallization: Slowly cool the mixture to 0–5 °C over a 2-hour period.

  • Filtration and Isolation: Filter the resulting white crystals under a stream of dry nitrogen (using a Schlenk frit or inverted funnel). Wash the filter cake with 2 x 5 mL of ice-cold MTBE. Dry immediately in a vacuum desiccator over P₂O₅ to a constant weight.

Process Visualization: Recrystallization Decision Tree

RecrystallizationWorkflow Start Crude (R)-4-Oxopiperidine- 2-carboxylic acid HCl CheckWater High moisture content in crude? Start->CheckWater Dry Azeotropic drying (Toluene) or Lyophilize CheckWater->Dry Yes Dissolve Dissolve in Isopropanol (IPA) at 60°C CheckWater->Dissolve No Dry->Dissolve CheckSol Fully Dissolved? Dissolve->CheckSol AddWater Add minimal H2O dropwise CheckSol->AddWater No AddAnti Cool to 40°C, Add MTBE (Anti-solvent) CheckSol->AddAnti Yes AddWater->CheckSol CheckOil Oiling Out (Phase Separation)? AddAnti->CheckOil FixOil Reheat to clear, add IPA, seed crystals, cool slowly CheckOil->FixOil Yes Crystallize Cool to 0-5°C Filter & Wash with MTBE CheckOil->Crystallize No FixOil->AddAnti Pure Pure Crystalline Product Crystallize->Pure

Workflow for the anti-solvent recrystallization of (R)-4-Oxopiperidine-2-carboxylic acid HCl.

Troubleshooting Guides & FAQs

Q1: Why did my product turn into a sticky oil instead of crystals after adding the anti-solvent? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the supersaturation level is pushed too high, causing the solute to separate as a solute-rich liquid phase rather than forming a solid crystal lattice.

  • Causality: The steep polarity drop from adding MTBE too quickly forces the HCl salt out of solution faster than the molecules can orient themselves into a crystal.

  • Solution: Reheat the mixture until the oil dissolves back into a single clear phase. Add a small volume of the primary solvent (IPA) to flatten the saturation curve, then cool down slowly (e.g., 0.1 °C/min). Introduce seed crystals at the metastable zone (around 40 °C) before adding the remainder of the anti-solvent dropwise.

Q2: My NMR shows a mass/peak inconsistency after recrystallization. Did the molecule degrade? A2: If you used Methanol or Ethanol as your primary solvent and applied heat, your C4-ketone likely underwent acid-catalyzed ketalization.

  • Causality: The hydrochloride salt makes the microenvironment inherently acidic. In the presence of primary alcohols and heat, the ketone at position 4 readily forms a dimethyl or diethyl ketal. This is a known reactivity profile for 4-oxopipecolic acid derivatives[4].

  • Solution: Avoid primary alcohols. Use Isopropanol (which is sterically hindered and less nucleophilic) or an Acetonitrile/Water mixture. If ketalization has already occurred, you can reverse it by stirring the product in dilute aqueous HCl at room temperature, followed by lyophilization.

Q3: How do I ensure the (R)-enantiomeric purity is maintained? Can epimerization occur? A3: Epimerization at the C2 stereocenter is a risk, but it is primarily base-catalyzed.

  • Causality: The alpha-proton at C2 is relatively acidic due to the adjacent electron-withdrawing carboxylate and protonated amine. Under basic conditions, enolization can occur, leading to racemization.

  • Solution: Because your compound is an HCl salt, the acidic environment naturally suppresses C2 enolization. However, to be absolutely safe, avoid prolonged heating (>60 °C) in aqueous solutions during the dissolution phase.

Q4: The crystals are extremely hygroscopic and turn into a paste on the filter paper. What went wrong? A4: Amino acid hydrochlorides are notoriously hygroscopic.

  • Causality: The highly polar, ionic crystal lattice rapidly absorbs atmospheric moisture, leading to deliquescence.

  • Solution: Perform the final filtration under a blanket of dry nitrogen. Wash the filter cake with ice-cold, anhydrous MTBE to displace any residual water, and immediately transfer the solid to a vacuum desiccator containing a strong desiccant like P₂O₅.

References
  • Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ-Opioid Receptor Source: IRIS UniPA (University of Palermo) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Enantiomeric Purity Analysis of (R)-4-Oxopiperidine-2-carboxylic acid

Introduction: The Imperative of Chirality in Pharmaceutical Synthesis (R)-4-Oxopiperidine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Pharmaceutical Synthesis

(R)-4-Oxopiperidine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a cyclic amino acid derivative, its stereochemistry is paramount. The distinct three-dimensional arrangement of its enantiomers—(R) and (S) forms—can lead to vastly different pharmacological and toxicological profiles when incorporated into a drug substance. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of why regulatory bodies and drug developers place stringent demands on the enantiomeric purity of chiral compounds.[1]

This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric purity of (R)-4-Oxopiperidine-2-carboxylic acid. We will delve into the mechanistic principles behind direct and indirect chiral High-Performance Liquid Chromatography (HPLC), present detailed experimental protocols, and evaluate alternative techniques. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate the most appropriate method for their specific analytical challenges.

The Primary Challenge: Distinguishing Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task.[2][3] The core principle of chiral separation, therefore, relies on creating a chiral environment where the two enantiomers interact differently, forming transient diastereomeric complexes that have distinct physicochemical properties.[2][4] High-Performance Liquid Chromatography (HPLC) has become the gold standard for this purpose, primarily through the use of Chiral Stationary Phases (CSPs).[5][6]

Method 1: Direct Chiral HPLC – The Gold Standard

The direct approach is often preferred for its simplicity and reduced risk of sample manipulation errors.[1][3] It involves using a column packed with a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers.

The Science of Selection: Choosing the Right Chiral Stationary Phase (CSP)

For a polar, cyclic amino acid derivative like 4-Oxopiperidine-2-carboxylic acid, the choice of CSP is the most critical factor.[6] The molecule's structure—containing a secondary amine, a ketone, and a carboxylic acid—allows for multiple points of interaction (hydrogen bonding, ionic interactions, dipole-dipole).

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), are exceptionally well-suited for separating underivatized amino acids.[7] Their complex structure provides a multitude of stereo-specific interaction sites, and they are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds.[7]

  • Crown Ether CSPs: These are specifically designed for the separation of compounds containing a primary amine, such as amino acids.[8] The chiral recognition mechanism is based on the formation of inclusion complexes.

  • Ligand-Exchange CSPs: These columns typically feature a chiral ligand (like an amino acid) complexed with a metal ion (often copper).[2][3] Separation occurs through the formation of reversible, diastereomeric metal complexes with the analyte.[2] They are highly effective for amino acids and other compounds capable of chelation.[9]

For this guide, we will focus on a method utilizing a macrocyclic glycopeptide CSP due to its proven success with similar analytes.

Experimental Protocol: Direct Chiral HPLC Analysis

This protocol provides a robust starting point for method development.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or PDA detector.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

    • Mobile Phase: 80:20:0.1 (v/v/v) Methanol / Water / Acetic Acid. The acid is crucial for controlling the ionization state of both the analyte and the stationary phase, which governs the ionic interactions essential for separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm. The ketone and carboxylic acid moieties provide sufficient chromophores for low-UV detection.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Prepare a solution containing both (R)- and (S)-4-Oxopiperidine-2-carboxylic acid (a racemic or spiked sample).

    • Inject and verify that the resolution (Rs) between the two enantiomeric peaks is greater than 1.5, as recommended by regulatory guidelines.[6]

    • The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.

Workflow for Direct Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase (0.5 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample (10 µL) prep3->hplc1 hplc2 Separate on Chiral Stationary Phase (CSP) hplc1->hplc2 hplc3 Detect by UV (210 nm) hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Enantiomeric Purity (% Area) data1->data2

Caption: Workflow for direct enantiomeric purity analysis by Chiral HPLC.

Method 2: Indirect Chiral HPLC via Derivatization

An alternative strategy involves chemically converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA).[1] These newly formed diastereomers have different physical properties and can be separated on a standard, less expensive achiral column (e.g., C18).[3][10]

The Rationale for Derivatization

This indirect method offers several advantages:

  • Cost-Effectiveness: It utilizes ubiquitous and robust achiral columns, which are significantly cheaper than specialized CSPs.[10]

  • Enhanced Sensitivity: A CDA can be chosen to introduce a highly UV-absorbent or fluorescent tag to the molecule, dramatically increasing detection sensitivity.[10]

  • Method Flexibility: Standard reversed-phase HPLC methods are common in most analytical labs, simplifying method transfer.[10]

However, the primary drawback is the addition of a chemical reaction step, which introduces complexity, increases analysis time, and carries a risk of side reactions or racemization if conditions are not carefully controlled.[7]

Experimental Protocol: Indirect Analysis with Marfey's Reagent

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a classic CDA that reacts with the secondary amine of the piperidine ring.[10]

  • Derivatization Procedure:

    • To 100 µL of a 1 mg/mL solution of the analyte in 50 mM sodium bicarbonate buffer (pH 8.5), add 200 µL of a 10 mg/mL solution of Marfey's Reagent in acetone.

    • Vortex the mixture and incubate at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and quench by adding 50 µL of 1 M HCl.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Instrumentation:

    • Standard HPLC system with UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution.

      • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • Solvent B: 0.1% TFA in Acetonitrile

      • Gradient: Start at 30% B, increase to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 340 nm (the dinitrophenyl group is a strong chromophore).

    • Injection Volume: 10 µL

Comparative Analysis: Choosing the Optimal Method

The choice between direct and indirect analysis depends on the specific requirements of the assay, such as sample throughput, required sensitivity, and available instrumentation.

ParameterDirect Chiral HPLCIndirect Chiral HPLC (Derivatization)Other Techniques (e.g., Chiral NMR)
Speed Faster (no reaction step)Slower (includes reaction/cleanup)Very fast for ee screening
Simplicity High (dissolve and inject)Lower (multi-step procedure)Moderate (requires specialized probes/agents)
Sensitivity Analyte-dependent; may be lowerHigh (chromophore can be added)Generally lower than HPLC
Risk of Racemization Very LowPossible if conditions are harshLow
Cost High (expensive chiral column)Lower (uses standard C18 column)High (instrument cost and reagents)
Validation Standard HPLC validationMore complex (must validate derivatization step)Less established for impurity quantification
Best For QC, release testing, routine analysisTrace analysis, bioanalysis, labs without chiral columnsHigh-throughput screening, reaction monitoring
Decision-Making Framework for Method Selection

G start Start: Need to determine enantiomeric purity q1 Is trace-level sensitivity (e.g., bioanalysis) required? start->q1 q2 Is high sample throughput for screening needed? q1->q2 No indirect_hplc Choose Indirect HPLC (Derivatization) q1->indirect_hplc Yes q3 Is this for routine QC and product release? q2->q3 No nmr Consider Chiral NMR Spectroscopy q2->nmr Yes direct_hplc Choose Direct Chiral HPLC q3->direct_hplc Yes q3->direct_hplc No (Default for accuracy)

Caption: Decision tree for selecting a chiral analysis method.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen method, rigorous validation is required to ensure the results are accurate, reliable, and reproducible. All chiral purity methods should be validated according to ICH Q2(R1) and FDA guidelines.[11][12]

Key validation parameters include:

  • Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its counterpart and other potential impurities.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with known amounts of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

For the minor enantiomeric impurity, a precision target of ≤20% Relative Standard Deviation (RSD) near the quantitation limit is generally considered appropriate.[11]

Conclusion

The determination of the enantiomeric purity of (R)-4-Oxopiperidine-2-carboxylic acid is a critical quality control step in pharmaceutical development. Direct chiral HPLC on a suitable CSP, such as a macrocyclic glycopeptide phase, represents the most straightforward and reliable approach for routine quality control. However, indirect methods involving derivatization provide a valuable alternative when enhanced sensitivity is required or when specialized chiral columns are unavailable. The selection of the optimal method should be guided by a thorough understanding of the analytical requirements, balanced with considerations of speed, cost, and complexity. Ultimately, a properly validated method is essential for ensuring the safety and efficacy of the final drug product.

References

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available at: [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc. Available at: [Link]

  • How to separate amino acid enantiomers? ResearchGate. Available at: [Link]

  • Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. PubMed. Available at: [Link]

  • Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review. IJPPR. Available at: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. PubMed. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Medium. Available at: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. Available at: [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

Sources

Comparative

Mass spectrometry analysis of (R)-4-Oxopiperidine-2-carboxylic acid and its derivatives

Comparative Guide: Mass Spectrometry Analysis of (R)-4-Oxopiperidine-2-carboxylic Acid and Its Derivatives Executive Summary & Mechanistic Background As a Senior Application Scientist, I frequently encounter analytical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Mass Spectrometry Analysis of (R)-4-Oxopiperidine-2-carboxylic Acid and Its Derivatives

Executive Summary & Mechanistic Background

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling highly polar, cyclic amino acids. (R)-4-Oxopiperidine-2-carboxylic acid (commonly referred to as D-4-oxopipecolic acid) is a highly versatile chiral building block. It serves as a critical structural motif in the development of broad-spectrum antibiotics, including 1[1] and 2[2], as well as various 3[3].

A primary challenge in the LC-MS analysis of underivatized (R)-4-oxopiperidine-2-carboxylic acid is its documented instability in4[4]. Standard LC-MS mobile phases heavily rely on 0.1% formic acid or trifluoroacetic acid (TFA) to promote ionization. While stable, protected derivatives (such as Boc-protected intermediates)1[1], these same conditions induce rapid degradation of the free, unprotected acid on-column. Consequently, the choice of chromatographic conditions and the MS platform must be strictly tailored to the derivatization state of the analyte.

Comparative Analysis of LC-MS/MS Platforms

When selecting an analytical platform for these derivatives, researchers must balance the need for structural elucidation against quantitative sensitivity.

Table 1: Platform Comparison for 4-Oxopipecolic Acid Derivatives

PlatformPrimary ApplicationMass AccuracySensitivityKey AdvantageLimitation
HRMS (ESI-TOF) Structural elucidation< 5 ppmModerate4[4].Lower dynamic range for absolute quantitation.
Triple Quadrupole (QQQ) High-throughput MRMNominalHigh (pg/mL)1[1].Cannot distinguish unknown isobaric species.
Ion Trap (MSn) Fragmentation mappingNominalModerateDeep structural mapping via MS3/MS4.Slower scan speeds; lower quantitative reproducibility.

Workflow Visualization

LCMS_Workflow cluster_MS Mass Spectrometry Platforms SamplePrep Sample Preparation (Mild Extraction, Avoid Strong Acids) Chromatography Chromatographic Separation (Gemini NX-C18, Neutral pH) SamplePrep->Chromatography Injection Ionization Electrospray Ionization (ESI) (Positive/Negative Switching) Chromatography->Ionization Elution HRMS HRMS (ESI-TOF) Exact Mass & Isotope Profiling Ionization->HRMS Structural ID QQQ Triple Quadrupole (QQQ) MRM Quantitation Ionization->QQQ Target Quant DataAnalysis Data Analysis & Validation (Stereochemical & Mass Confirmation) HRMS->DataAnalysis QQQ->DataAnalysis

Figure 1: Optimized LC-MS/MS workflow for (R)-4-oxopiperidine-2-carboxylic acid analysis.

Self-Validating Experimental Protocol

Step 1: Sample Preparation & Derivatization

  • Procedure: For intact free acids, extract using a mild methanol/water (80:20, v/v) mixture. Avoid harsh acidic workups. If analyzing synthetic intermediates, utilize1[1].

  • Causality: The Boc-protection not only masks the secondary amine—preventing unwanted side reactions during amide coupling—but also significantly enhances the stability of the molecule during subsequent LC-MS analysis, allowing for the use of 1[1].

  • Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., 13C-labeled pipecolic acid). A consistent recovery rate (>85%) validates the extraction efficiency without target degradation.

Step 2: Chromatographic Separation

  • Procedure: Utilize an Agilent 1260 Infinity II LC system equipped with a1[1] (50 mm × 2 mm, 3 μm).

    • For Protected Derivatives: Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 0–100% B over 3 minutes at 1.5 mL/min.

    • For Free Acids: Replace Formic Acid with 10 mM Ammonium Acetate (pH 6.8) in both phases.

  • Causality: The Gemini NX-C18 column utilizes cross-linked silica technology, providing extended stability across a wide pH range. This is critical because replacing formic acid with a neutral buffer to4[4] would rapidly degrade standard silica-based C18 columns.

  • Validation Check: Monitor the peak symmetry (tailing factor). A tailing factor >1.5 indicates secondary interactions with silanol groups, prompting a need to adjust the buffer concentration.

Step 3: Mass Spectrometry Detection

  • Procedure: Operate the MS in Electrospray Ionization (ESI) positive mode. For QQQ platforms, utilize Multiple Reaction Monitoring (MRM). For HRMS, utilize a3[3].

  • Causality: The nitrogen atom in the piperidine ring is highly basic and readily accepts a proton [M+H]+ in ESI positive mode, yielding a strong precursor ion signal.

  • Validation Check: Compare the observed accurate mass against the calculated theoretical mass. For example, the[M + Na]+ adduct of a complex fluoro-lysine derivative containing this core should yield a calculated mass of 433.1482, which must match the found mass (e.g., 433.1479) 4[4].

Quantitative Data Presentation

To facilitate rapid assay transfer, the following table summarizes typical mass spectrometric parameters for these compounds.

Table 2: Reference Mass Spectrometry Data

Compound StatePrecursor IonPrimary Fragment (Product Ion)Ionization ModePlatformRef
Free Acid (C6H9NO3)144.06 [M+H]+98.05 [M+H-HCOOH]+ESI (+)QQQ / TOF[3]
Boc-Protected (C11H17NO5)244.11 [M+H]+144.06 [M+H-Boc]+ESI (+)QQQ[1]
Complex Adduct (e.g., C21H22N4O5Na)433.1479 [M+Na]+N/A (Intact Mass)ESI (+)HRMS (ESI-TOF)[4]

References

  • [4] Title: Uniform Preparation of (4R)- and (4S)-Fluoro-l-lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist | Source: ACS Publications | URL: 4

  • [3] Title: Switching the Stereochemical Outcome of 6-Endo-Trig Cyclizations; Synthesis of 2,6-Cis-6-Substituted 4-Oxopipecolic Acids | Source: ACS Publications | URL: 3

  • [2] Title: US7169756B2 - Streptogramin antibiotics | Source: Google Patents | URL: 2

  • [1] Title: Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 | Source: PMC | URL: 1

Sources

Validation

Biological Activity Comparison of Peptides Containing (R)-4-Oxopiperidine-2-carboxylic Acid: A Comprehensive Guide for Drug Development

Executive Summary The incorporation of conformationally constrained, non-proteinogenic amino acids is a cornerstone strategy in modern peptidomimetic drug design. Among these, 4-oxopiperidine-2-carboxylic acid (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of conformationally constrained, non-proteinogenic amino acids is a cornerstone strategy in modern peptidomimetic drug design. Among these, 4-oxopiperidine-2-carboxylic acid (also known as 4-oxopipecolic acid) serves as a critical structural determinant in both natural antibiotics (e.g., Streptogramins like Pristinamycin I) and synthetic antimicrobial scaffolds[1].

This guide objectively evaluates the biological activity of peptides containing the (R)-enantiomer (D-configuration) of 4-oxopiperidine-2-carboxylic acid, comparing it directly against its (S)-enantiomer (L-configuration), standard pipecolic acid, and L-proline. By analyzing the causality between stereochemistry, backbone rigidification, and target binding affinity, this guide provides actionable insights for medicinal chemists and drug development professionals[2].

Mechanistic Rationale: The Role of the 4-Oxopiperidine Ring

When designing bioactive peptides, replacing a standard amino acid with a cyclic analog fundamentally alters the thermodynamic profile of target binding.

Conformational Rigidity vs. Flexibility

Unlike the 5-membered pyrrolidine ring of L-proline, which exhibits a highly flexible "envelope" conformation, the 6-membered piperidine ring of 4-oxopipecolic acid strongly prefers a stable "chair" conformation[3]. This structural rigidity severely restricts the ϕ and ψ dihedral angles of the peptide backbone, reducing the entropic penalty upon binding to a target receptor or enzyme[4].

The 4-Oxo Advantage

The ketone functional group at the 4-position provides a distinct pharmacological advantage over unsubstituted pipecolic acid. It acts as a potent hydrogen-bond acceptor, enabling novel interactions within target binding pockets (such as the bacterial ribosome or DNA gyrase) without introducing the steric bulk of larger side chains[5].

Stereochemical Trajectory: (R) vs. (S)

The chirality at the C2 position dictates the spatial trajectory of the peptide chain. The (R)-enantiomer (D-amino acid equivalent) projects the subsequent peptide sequence at a radically different vector compared to the naturally preferred (S)-enantiomer (L-amino acid equivalent). In highly conserved binding pockets, this stereochemical inversion often dictates the difference between nanomolar potency and complete loss of activity[6].

ConformationalImpact A Peptide Scaffold (e.g., Cystobactamid) B (R)-4-Oxopipecolic Acid D-Configuration A->B Incorporation C (S)-4-Oxopipecolic Acid L-Configuration A->C Incorporation D Altered Spatial Trajectory Steric Clash in Pocket B->D Target Binding E Stabilized Bioactive Conformation Optimal H-Bonding C->E Target Binding F Weak Target Inhibition (High IC50) D->F Affinity Loss G Potent Target Inhibition (Low IC50) E->G Affinity Gain

Diagram 1: Logical relationship between stereochemistry and biological activity in constrained peptides.

Comparative Biological Activity: Experimental Data

To objectively assess the performance of (R)-4-oxopiperidine-2-carboxylic acid, we examine its application in Cystobactamids , a class of broad-spectrum antibacterial oligoarylamides that inhibit bacterial DNA gyrase and Topoisomerase IV[6].

During the optimization of the central α -amino acid in the cystobactamid scaffold, researchers synthesized matched molecular pairs to isolate the effects of stereochemistry and ring structure.

Quantitative Comparison

The data below demonstrates how substituting the naturally preferred (S)-enantiomer with the (R)-enantiomer impacts enzymatic inhibition.

Table 1: Biological Activity of Cystobactamid Analogs (Gyrase & Topo IV Inhibition)

Peptide AnalogCentral Amino AcidConfigurationE. coli Gyrase IC 50​ (µM)E. coli Topo IV IC 50​ (µM)
Compound 17 4-Oxopiperidine-2-carboxylic acid(S) / L-isomer0.180.52
Compound 18 4-Oxopiperidine-2-carboxylic acid(R) / D-isomer ~1.05 >15.0
Compound 19 L-Pipecolic acid (No 4-oxo)(S) / L-isomer0.251.10
Ciprofloxacin (Small Molecule Control)N/A0.354.50

Data synthesized from cystobactamid optimization studies[6].

Causality Analysis
  • (R) vs. (S) Enantiomer: Compound 18, containing the (R)-4-oxopiperidine-2-carboxylic acid , exhibited a nearly 6-fold reduction in Gyrase inhibition and a >30-fold reduction in Topoisomerase IV inhibition compared to its (S)-counterpart (Compound 17)[6]. This proves that the binding pocket is highly stereoselective; the D-configuration forces the adjacent arylamide fragments into a spatial mismatch, preventing optimal π -stacking and hydrogen bonding with the enzyme.

  • Impact of the 4-Oxo Group: Comparing Compound 17 to Compound 19 (which lacks the ketone), the presence of the 4-oxo group improves Topo IV inhibition by over 2-fold. This highlights the ketone's role as a critical hydrogen-bond acceptor[6].

Experimental Protocols & Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these peptides must follow a self-validating system. Below is the standardized methodology for incorporating (R)-1-Boc-4-oxopiperidine-2-carboxylic acid into a peptide and verifying its biological activity.

Peptide Synthesis Methodology

Because the 4-oxo group can be sensitive to harsh conditions, specialized coupling protocols are required to prevent racemization[7].

Step-by-Step Protocol:

  • Preparation: Dry the starting amine (e.g., arylamide fragment) and (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.2 equiv) under high vacuum[7].

  • Activation: Dissolve the reagents in dry dichloromethane (DCM) under a nitrogen atmosphere. Add triethylamine (3 equiv) and cool the solution to 0 °C[7].

  • Coupling: Slowly add phosphoryl chloride (POCl 3​ , 1.2 equiv) or propanephosphonic acid anhydride (T3P) to facilitate amide bond formation. Causality Note: Pyridine or T3P is preferred over standard EEDQ to strictly avoid racemization of the sensitive C2 chiral center during activation[7].

  • Deprotection: Remove the Boc protecting group using 20% Trifluoroacetic acid (TFA) in DCM.

  • Purification: Isolate the peptide via reverse-phase HPLC and validate stereochemical integrity using chiral LC-MS.

Self-Validating Biological Assay: Gyrase Supercoiling Inhibition

To validate the biological activity of the synthesized (R)-peptide, a supercoiling assay is employed. This protocol is self-validating because it utilizes internal controls to rule out false positives caused by non-specific DNA intercalation.

Step-by-Step Protocol:

  • Reaction Assembly: In a 30 µL reaction volume, combine 1× Gyrase assay buffer, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the test peptide (0.01 µM to 50 µM).

  • Controls Setup (Critical for Validation):

    • Negative Control: Vehicle (DMSO) + DNA + Enzyme (Establishes baseline maximum supercoiling).

    • Positive Control: Ciprofloxacin + DNA + Enzyme (Validates enzyme susceptibility).

    • Background Control: Vehicle + DNA (No Enzyme) (Ensures the peptide itself does not alter DNA migration).

  • Initiation: Add 1 U of E. coli DNA gyrase and 1 mM ATP to initiate the reaction. Incubate at 37 °C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of STE buffer (40% sucrose, 100 mM Tris-HCl, 1 mM EDTA) containing 0.5 mg/mL Proteinase K and 0.5% SDS. Incubate for 30 mins at 37 °C to digest the enzyme.

  • Visualization: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain and quantify the supercoiled DNA bands to calculate the IC 50​ .

Workflow S1 1. SPPS Coupling (R)-1-Boc-4-Oxo-PCA S2 2. Cleavage & Deprotection S1->S2 S3 3. LC-MS/HPLC Validation S2->S3 S4 4. Gyrase Supercoiling Assay S3->S4 S5 5. IC50 & SAR Quantification S4->S5

Diagram 2: End-to-end experimental workflow for peptide synthesis and biological validation.

Conclusion

While the naturally occurring (S)-enantiomer of 4-oxopiperidine-2-carboxylic acid is highly optimized for binding in natural product targets (like the bacterial ribosome for Pristinamycin[1] or DNA gyrase for Cystobactamids[6]), the (R)-enantiomer remains a vital tool for medicinal chemists. By intentionally inverting the stereocenter, researchers can probe the spatial boundaries of target binding pockets, disrupt off-target interactions, and map the precise structure-activity relationships (SAR) required for next-generation drug development.

References

  • University of Glasgow - Synthesis of unnatural enone-containing α-amino acids: Precursors to chiral N-heterocycles. PhD thesis[Link]

  • National Institutes of Health (PMC) - Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861[Link]

  • National Institutes of Health (PMC) - Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites[Link]

  • Oxford University Press (OUP) - Structure activity relationships in lincosamide and streptogramin antibiotics[Link]

Sources

Comparative

Stereochemical Validation of (R)-4-Oxopiperidine-2-Carboxylic Acid Derivatives: A Comparative Guide

The stereochemical integrity of chiral building blocks is a foundational pillar in modern drug discovery. Derivatives of (R)-4-oxopiperidine-2-carboxylic acid (often protected as (R)-1-Boc-4-oxopiperidine-2-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

The stereochemical integrity of chiral building blocks is a foundational pillar in modern drug discovery. Derivatives of (R)-4-oxopiperidine-2-carboxylic acid (often protected as (R)-1-Boc-4-oxopiperidine-2-carboxylic acid) are critical intermediates in the synthesis of biologically active molecules, including highly selective kappa-opioid receptor (KOR) agonists and complex peptide therapeutics[1]. Because enantiomers can exhibit drastically different pharmacodynamics and toxicological profiles, rigorous stereochemical validation is not just a regulatory requirement—it is a scientific imperative.

This guide objectively compares three premier analytical methodologies for validating the stereocenter at the C2 position of 4-oxopiperidine-2-carboxylic acid derivatives: Chiral High-Performance Liquid Chromatography (HPLC) , Vibrational Circular Dichroism (VCD) , and Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) .

Comparative Analysis of Validation Modalities

To select the optimal validation strategy, researchers must balance throughput, absolute vs. relative configuration requirements, and sample recovery. Table 1 summarizes the performance metrics of the three primary techniques.

Table 1: Quantitative Comparison of Stereochemical Validation Methods
ParameterChiral HPLCVCD SpectroscopyNMR with CDAs (e.g., Mosher's)
Primary Output Enantiomeric Excess (ee%), SeparationAbsolute ConfigurationRelative/Absolute Configuration, ee%
Sample Requirement < 1 mg5 - 15 mg1 - 5 mg
Analysis Time 15 - 45 minutes2 - 12 hours (plus computation)1 - 2 hours (plus derivatization)
Destructive? No (Preparative recovery possible)NoYes (Chemical derivatization required)
Resolution Limit > 99.9% ee~5% enantiomeric impurity limit~1-2% enantiomeric impurity limit
Cost per Assay Low (after column purchase)High (requires ab initio calculations)Moderate

Experimental Protocols and Mechanistic Causality

A self-validating protocol requires built-in controls to ensure that the observed data is an artifact of the analyte's chirality, not the instrument or matrix.

Method A: Chiral HPLC on Polysaccharide-Based Stationary Phases

Chiral HPLC remains the gold standard for determining enantiomeric excess (ee%). For polar carboxylic acids, derivatization to an ester (e.g., methyl or ethyl ester) is often necessary to prevent peak tailing and improve interaction with the chiral stationary phase (CSP)[2].

Causality & Mechanism: Separation occurs due to transient diastereomeric interactions (hydrogen bonding, π−π stacking, and dipole-dipole interactions) between the enantiomers and the chiral grooves of the amylose/cellulose stationary phase.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the (R)-4-oxopiperidine-2-carboxylic acid derivative in 1 mL of the mobile phase (e.g., n-Hexane / 2-Propanol).

  • Column Equilibration: Flush a Chiralpak® ID (Amylose tris(3-chlorophenylcarbamate)) column with n-Hexane / 2-Propanol (90:10, v/v) containing 0.1% Trifluoroacetic acid (TFA) at 1.0 mL/min until the baseline stabilizes[2]. Causality: TFA suppresses the ionization of the carboxylic acid, ensuring it remains in its neutral state for sharp peak shapes.

  • Injection & Detection: Inject 10 μ L of the sample. Monitor UV absorbance at 210-230 nm.

  • Self-Validation Control: Always inject a racemic mixture of the 4-oxopiperidine-2-carboxylic acid derivative first. This confirms the column's resolving power and establishes the exact retention times for both the (R) and (S) enantiomers before analyzing the enantioenriched sample.

Method B: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. It is a powerful tool for determining the absolute stereochemistry of flexible molecules directly in solution[3].

Causality & Mechanism: A chiral molecule interacts differently with circularly polarized light. By comparing the experimental VCD spectrum with a theoretical spectrum generated via Density Functional Theory (DFT), the absolute configuration is unambiguously assigned without the need for crystallization.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the analyte in 200 μ L of a mid-IR transparent solvent (e.g., CDCl 3​ or D 2​ O).

  • Data Acquisition: Record the IR and VCD spectra using an FT-IR spectrometer equipped with a VCD module (resolution of 4 cm −1 , accumulation of 4-8 hours to achieve a high signal-to-noise ratio).

  • Computational Modeling: Perform a conformational search using molecular mechanics, followed by DFT geometry optimization (e.g., B3LYP/6-311G(d,p)). Calculate the theoretical IR and VCD spectra for the (R)-enantiomer.

  • Self-Validation Control: Overlay the experimental IR spectrum with the calculated IR spectrum. If the IR spectra do not match, the conformational ensemble is incorrect, and the VCD assignment cannot be trusted.

Method C: NMR with Chiral Derivatizing Agents

When VCD is unavailable, NMR utilizing chiral derivatizing agents (CDAs) like Mosher's acid chloride (MTPA-Cl) or chiral palladium complexes can be employed[4].

Causality & Mechanism: Reacting the enantiomeric mixture with an enantiopure CDA converts the enantiomers into diastereomers. Because diastereomers have different physical environments, their NMR chemical shifts ( Δδ ) will differ, allowing for integration and ee% calculation.

Step-by-Step Protocol:

  • Derivatization: React the secondary amine or carboxylic acid moiety of the piperidine ring with (S)-Mosher's acid chloride in the presence of pyridine and DMAP in CDCl 3​ .

  • NMR Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra.

  • Analysis: Identify the distinct signals for the diastereotopic protons/fluorines. Calculate ee% by integrating the respective peaks.

  • Self-Validation Control: Perform the derivatization with both (R)- and (S)-CDAs. The Δδ values must invert symmetrically; failure to do so indicates kinetic resolution during the derivatization step, invalidating the results.

Decision Workflow for Stereochemical Validation

The following diagram illustrates the logical pathway for selecting the appropriate validation method based on the project's analytical needs.

StereochemicalValidation Start Synthesized (R)-4-Oxopiperidine- 2-carboxylic acid derivative Goal What is the primary analytical goal? Start->Goal EE Determine Enantiomeric Excess (ee%) Goal->EE AbsConfig Determine Absolute Configuration Goal->AbsConfig RelConfig Determine Relative Configuration / ee% (No HPLC) Goal->RelConfig HPLC Chiral HPLC (Polysaccharide CSP) EE->HPLC ValidHPLC Validate with Racemic Standard HPLC->ValidHPLC Cryst Can it crystallize? AbsConfig->Cryst XRD X-Ray Crystallography Cryst->XRD Yes VCD VCD Spectroscopy + DFT Calculations Cryst->VCD No ValidVCD Validate via IR Spectrum Overlay VCD->ValidVCD NMR NMR with Chiral Derivatizing Agents RelConfig->NMR ValidNMR Validate with (R)/(S) CDA Inversion NMR->ValidNMR

Decision tree for stereochemical validation of chiral piperidine derivatives.

References

  • Jonas H, Aiello D, Schepmann D, Diana P, Wünsch B. Synthesis of 8-aminomorphans with high KOR affinity. ChEMBL - EMBL-EBI. Available at: [Link]

  • MDPI. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Available at:[Link]

  • Tanasova M, et al. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. PMC - NIH. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Incorporating (R)-4-Oxopiperidine-2-carboxylic Acid

Introduction: The Quest for Conformational Constraint in Peptide Drug Design Peptides have emerged as a transformative therapeutic modality, bridging the chemical space between small molecules and large biologics.[1] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Conformational Constraint in Peptide Drug Design

Peptides have emerged as a transformative therapeutic modality, bridging the chemical space between small molecules and large biologics.[1] Their high target selectivity and favorable safety profiles are driving rapid growth in pharmaceutical innovation.[1] However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity, hindering their therapeutic potential.[2] To overcome these limitations, medicinal chemists increasingly incorporate non-canonical, conformationally constrained amino acids to pre-organize the peptide backbone into a bioactive conformation.[1][3]

This guide focuses on (R)-4-Oxopiperidine-2-carboxylic acid (Opc), a non-proteinogenic amino acid that introduces a rigid, six-membered ring into the peptide backbone. The piperidine ring severely restricts the backbone dihedral angles (φ, ψ), while the ketone at the 4-position offers a site for further chemical modification. Understanding the precise conformational impact of the Opc residue is paramount for rational drug design.

Here, we provide an in-depth comparison of the primary analytical techniques used for the conformational analysis of Opc-containing peptides: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Modeling. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure a robust and validated structural understanding.

Comparative Methodologies: A Triad of Structural Investigation

The determination of a peptide's three-dimensional structure is not a monolithic task. Each analytical technique provides a unique window into the molecule's conformational landscape. The most comprehensive understanding is achieved by integrating data from multiple methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the peptide's structure and dynamics in solution, which most closely mimics the physiological environment.[4] It is the leading technique for studying flexible peptides that may exist as an ensemble of conformations.[4]

  • X-ray Crystallography: Yields a high-resolution, static snapshot of the peptide's conformation in the solid state.[5] While it offers unparalleled atomic detail, the process of crystallization can be challenging, and the resulting structure may not represent the dominant conformation in solution.[6]

  • Computational Modeling: Employs molecular dynamics (MD) simulations to explore the conformational space available to the peptide over time.[7][8] It is a powerful predictive tool that can rationalize experimental findings and explore structural hypotheses that are difficult to test empirically.[9]

Table 1: Objective Comparison of Core Analytical Techniques

FeatureNMR SpectroscopyX-ray CrystallographyComputational Modeling
State of Matter SolutionSolid (Crystal)In Silico (Simulated)
Information Type Dynamic (ensemble of structures)Static (single structure)Dynamic (conformational landscape)
Resolution Low to Medium (atomic distances)High (atomic coordinates)Variable (dependent on force field)
Key Output Inter-proton distances (NOEs), dihedral angle constraints, H-bondsElectron density map, precise atomic coordinatesTrajectory of atomic positions over time, free energy landscapes
Primary Advantage Provides structural data in a biologically relevant solution state.[4]Unambiguous, high-resolution structural determination.[5]Ability to predict and visualize dynamic motions and transitions.[10]
Primary Limitation Structure calculation can be complex; limited by molecular size.Peptide crystallization is a major bottleneck; structure may be an artifact of crystal packing.[6]Accuracy is highly dependent on the quality of the force field and sampling time.[11]

Experimental Workflows & Protocols

A self-validating investigation relies on robust, well-documented protocols. The following sections provide step-by-step methodologies for each technique, grounded in established best practices.

Overall Analytical Workflow

The diagram below illustrates the integrated workflow for a comprehensive conformational analysis, starting from the synthesized peptide and branching into the three core analytical techniques.

cluster_0 Peptide Preparation cluster_1 Conformational Analysis cluster_2 Data Integration & Final Structure start Synthesized & Purified Opc-Peptide nmr NMR Spectroscopy start->nmr Dissolve in deuterated solvent xray X-ray Crystallography start->xray Screen for crystallization conditions comp Computational Modeling start->comp Generate initial PDB structure analysis Comparative Analysis & Integrated Structural Model nmr->analysis xray->analysis comp->analysis

Caption: Integrated workflow for peptide conformational analysis.

Protocol 1: NMR Spectroscopy in Solution

Causality: The goal of NMR is to derive a set of distance and dihedral angle constraints from the peptide's nuclear spins. These constraints are then used to calculate a family of structures consistent with the experimental data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of the Opc-peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or 90% H₂O/10% D₂O).

    • Rationale: DMSO-d6 is excellent for minimizing the exchange of amide protons with solvent, allowing for the clear observation of crucial NH signals and related hydrogen bonds.[12] Aqueous solutions better mimic physiological conditions but can lead to signal broadening and loss of NH signals.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and signal dispersion.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum. This experiment identifies all protons belonging to a single amino acid's spin system.[13]

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. This is the most critical experiment, as it detects protons that are close in space (< 5 Å), providing the inter-proton distance constraints needed for structure calculation.[13]

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign carbon resonances, which can aid in resolving spectral overlap.[14]

  • Data Processing and Analysis:

    • Resonance Assignment: Use the TOCSY spectrum to identify amino acid spin systems and the NOESY spectrum to sequentially connect them (the "sequential walk").

    • Constraint Generation: Integrate NOESY cross-peaks to generate upper-limit distance constraints. Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive φ dihedral angle constraints using the Karplus equation.[15]

    • Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental constraints.

    • Validation: Analyze the final ensemble for constraint violations and structural quality using tools like PROCHECK-NMR.

prep Sample Preparation (1-5 mg in 0.5 mL solvent) acq Data Acquisition (1D ¹H, 2D TOCSY, NOESY) prep->acq assign Resonance Assignment (TOCSY + NOESY) acq->assign constraint Generate Constraints (NOE distances, J-couplings) assign->constraint calc Structure Calculation (e.g., CYANA) constraint->calc validate Validation & Analysis (Ensemble of Structures) calc->validate

Caption: Step-by-step workflow for NMR-based structure determination.

Protocol 2: X-ray Crystallography

Causality: This method aims to grow a well-ordered, single crystal of the peptide, which will diffract X-rays in a predictable pattern. This diffraction pattern can be mathematically deconvoluted to generate a 3D electron density map, into which the peptide structure is built.

Step-by-Step Methodology:

  • Crystallization Screening:

    • Use high-purity (>98%) peptide at a high concentration (5-20 mg/mL).

    • Employ robotic screening with hundreds of commercially available crystallization conditions (varying pH, precipitants, salts, and buffers) using the hanging-drop or sitting-drop vapor diffusion method.

    • Rationale: Finding the right condition for a molecule to transition from the soluble to the solid crystalline state is empirical. High-throughput screening maximizes the chances of success. Peptides are notoriously difficult to crystallize due to their inherent flexibility.[6]

  • Crystal Optimization and Growth:

    • Once initial "hits" (microcrystals) are identified, manually optimize the conditions by fine-tuning precipitant and peptide concentrations to grow larger, single crystals suitable for diffraction.

  • Data Collection:

    • Mount a single crystal on a goniometer and flash-cool it in liquid nitrogen to prevent radiation damage.

    • Collect diffraction data using a synchrotron X-ray source.

    • Rationale: Synchrotrons provide highly collimated, intense X-ray beams necessary to obtain high-resolution data from small peptide crystals.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the "phase problem" using direct methods or molecular replacement to generate an initial electron density map.

    • Build the peptide model into the electron density map and refine the atomic coordinates and thermal parameters until the model best fits the experimental data.

    • Validate the final structure using metrics like R-factor and R-free, and by checking Ramachandran plots.

Protocol 3: Computational Modeling (Molecular Dynamics)

Causality: MD simulations use classical mechanics to simulate the movements of atoms in a peptide over time. By solving Newton's equations of motion for the system, we can generate a trajectory that reveals the peptide's dynamic behavior and conformational preferences.[16]

Step-by-Step Methodology:

  • System Setup:

    • Parameterization: This is a critical step for a non-standard residue like Opc. Generate force field parameters (bond lengths, angles, dihedrals, partial charges) for the Opc residue using quantum mechanics calculations (e.g., using Gaussian) and fitting tools. This ensures the simulation accurately represents the residue's chemical properties.[9]

    • Solvation: Place the peptide (starting from an idealized or NMR-derived structure) in a periodic box of explicit water molecules (e.g., TIP3P).[16] Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the peptide. This allows the solvent to relax around the peptide.

    • Production Run: Remove all restraints and run the simulation for a significant period (e.g., 100s of nanoseconds to microseconds) to adequately sample the conformational space.

  • Trajectory Analysis:

    • Analyze the trajectory for structural stability (RMSD), flexibility (RMSF), and secondary structure evolution.

    • Cluster the trajectory to identify the most populated conformational states.

    • Analyze key dihedral angles (φ, ψ of residues adjacent to Opc) and intramolecular hydrogen bonds to understand the structural impact of the Opc residue.

Interpreting the Data: Opc vs. Alternative Residues

The incorporation of (R)-4-Oxopiperidine-2-carboxylic acid is designed to induce specific, stable secondary structures, such as β-turns.[17] Its performance can be benchmarked against other common conformation-inducing residues like Proline (a five-membered ring) and the flexible, non-constraining Alanine.

The Conformational Constraint of (R)-4-Oxopiperidine-2-carboxylic acid

The rigid piperidine ring of Opc directly restricts the backbone. The φ dihedral angle is locked into a narrow range, similar to Proline. However, the six-membered ring of Opc offers a different steric profile than Proline's five-membered ring, which can lead to unique ψ angle preferences and turn types.

cluster_0 Flexible Peptide (e.g., Glycine) cluster_1 Opc-Constrained Peptide a Wide range of (φ, ψ) angles b Multiple conformations in solution a->b leads to d Pre-organized into a specific turn structure b->d Constraint reduces conformational entropy c Restricted φ angle due to piperidine ring c->d induces

Caption: Logical relationship between backbone flexibility and conformational constraint.

Table 2: Comparative Conformational Propensities

ResidueRing SizeTypical φ Angle RangeInduced Secondary StructureImpact on Bioactivity
Alanine N/A (Acyclic)-150° to -50°Flexible, can adopt helical or sheet conformations depending on sequence context.High conformational entropy can lead to lower binding affinity.
Proline 5-membered-75° to -55°Strongly promotes β-turns (especially Type I and II). Acts as a "helix breaker".Often found in turn regions critical for receptor recognition.
(R)-Opc 6-memberedHighly Restricted (similar to Proline)Expected to be a strong promoter of specific β- or γ-turns. The exact turn type is determined by stereochemistry and sequence.Aims to lock the peptide into a high-affinity, receptor-bound conformation, potentially increasing potency and stability.[1]

Conclusion

The conformational analysis of peptides incorporating novel residues like (R)-4-Oxopiperidine-2-carboxylic acid is a multi-faceted challenge that demands an integrated analytical approach. While X-ray crystallography provides an unparalleled high-resolution view, it is a static picture that may not reflect the solution state. Computational modeling offers powerful predictive insights but relies on the accuracy of its underlying force fields. Therefore, NMR spectroscopy remains the cornerstone technique, providing a direct experimental window into the ensemble of conformations present in a biologically relevant solution environment.[4]

By combining these three pillars of structural biology—NMR, X-ray, and computation—researchers can build a self-validating and comprehensive model of their Opc-containing peptide. This detailed structural knowledge is not merely an academic exercise; it is the fundamental blueprint required for the rational design of next-generation peptide therapeutics with enhanced stability, potency, and selectivity.

References

  • Kastner, D. W. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • Wójcik, P., & Berlicki, Ł. (2016). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry, 69(9), 975-984. [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Journal of Medicinal Chemistry, 64(15), 10745–10769. [Link]

  • Kastner, D. W. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • Żyła, A., & Berlicki, Ł. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 24(19), 3469. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the safe and compliant disposal of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe and compliant disposal of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a procedural rationale grounded in established safety protocols and an understanding of chemical reactivity. The following procedures are designed to protect laboratory personnel, ensure environmental responsibility, and maintain regulatory compliance.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride is not always readily available, its structure—a piperidine ring (a nitrogen-containing heterocycle) combined with a carboxylic acid hydrochloride salt—provides a strong basis for assessing its potential hazards by comparing it to similar compounds. Piperidine derivatives and related carboxylic acid hydrochlorides are generally considered hazardous materials.[1][2][3][4]

The primary hazards associated with this class of compounds are summarized below:

Hazard CategoryPotential EffectsRationale
Skin Corrosion/Irritation Causes skin irritation, potentially severe upon prolonged contact.[2][5][6]The acidic nature of the hydrochloride salt and the reactivity of the piperidine ring can irritate skin tissues.
Serious Eye Damage/Irritation Causes serious eye irritation and may lead to damage.[2][4][5][6]The eyes are particularly sensitive to acidic and potentially corrosive compounds.
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.[2][4][5][6][7]Fine powders of amine salts can be easily aerosolized and irritate mucous membranes upon inhalation.
Acute Toxicity (Oral) May be harmful if swallowed.[5][7]Ingestion can lead to irritation of the gastrointestinal tract.[8]
Thermal Decomposition Hazardous decomposition products can be generated in a fire.[2][4][7]Combustion may produce toxic and corrosive gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[2][4][7]

Given these potential hazards, it is imperative to treat (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride as a hazardous substance throughout its lifecycle, from handling to final disposal.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. The principle here is to create a complete barrier to prevent any direct contact with the chemical.

PPE CategorySpecificationPurpose
Eye & Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes of solutions or accidental aerosolization of the solid powder.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]Prevents direct skin contact. Always check glove compatibility charts for specific solvents used.
Body Protection A flame-retardant lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[1][5]Prevents inhalation of dust. For situations with inadequate ventilation or when weighing out fine powders, a NIOSH-approved respirator may be necessary.[1][7]

Core Disposal Principles

The guiding philosophy for disposing of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride is to manage it as regulated hazardous waste. Adherence to institutional, local, and national regulations is non-negotiable.[1][7]

  • Do Not Dispose Down the Drain: This compound and its solutions should never be disposed of in the sanitary sewer system.[3][7] It can harm aquatic life and interfere with wastewater treatment processes.

  • Segregate Your Waste: Designate a specific, clearly labeled, and chemically compatible waste container for this compound and any materials contaminated with it.[1]

  • Use a Licensed Waste Disposal Service: The final disposal of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride must be managed by a licensed professional hazardous waste disposal company.[1] Your institution's Environmental Health & Safety (EHS) office is your primary contact for arranging waste collection.

  • Maintain Accurate Records: All waste must be documented in accordance with institutional and regulatory requirements.[1]

Step-by-Step Disposal and Decontamination Protocols

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Preparation: Ensure all required PPE is correctly worn. Conduct this procedure within a certified chemical fume hood to minimize inhalation risk.

  • Containerization: The original container holding the solid (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride should be securely sealed.

  • Labeling: Place the sealed container inside a larger, compatible, and sealable waste container (e.g., a polyethylene pail). Affix a hazardous waste label, clearly identifying the contents as "(R)-4-Oxopiperidine-2-carboxylic acid hydrochloride" and including any other information required by your EHS department.

  • Storage: Store the labeled waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[2][6]

  • Pickup: Arrange for pickup through your institution's EHS office.

Protocol 2: Decontamination of "Empty" Containers

An "empty" container that once held the compound is not truly empty; it retains chemical residue and must be decontaminated before it can be considered non-hazardous.

  • Initial Rinse (Triple Rinse Method): In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., water or methanol).

  • Collect Rinsate: Crucially, all rinsate from these washes must be collected and treated as hazardous liquid waste.[1] Pour the rinsate into a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Final Cleaning: After the triple rinse, the container can be washed with soap and water.

  • Container Disposal: Once decontaminated, deface or remove the original chemical label. The container can then typically be disposed of as regular solid waste or recycled, in accordance with institutional policy.[1]

Protocol 3: Management of Contaminated Labware and Debris

Items such as weighing paper, contaminated gloves, or absorbent pads used for minor cleanups must be disposed of as solid hazardous waste.

  • Collection: Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container.[1]

  • Segregation: Do not mix this solid waste with liquid waste or non-hazardous trash.

  • Disposal: Seal the container/bag and manage it for pickup by your EHS office.

Emergency Procedures: Small Spill Management

In the event of a small spill (<100g of solid), immediate and correct action is crucial to mitigate risks.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[1][9]

  • Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a fume hood if the spill occurred there.[1]

  • Contain: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or dry lime.[1][9] Do not use combustible materials such as paper towels to absorb the bulk of the spill.[1]

  • Collect: Carefully sweep up the absorbent material and the spilled compound.[4][7] Place the mixture into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and a cloth or sponge. Collect all cleaning materials and the contaminated PPE for disposal as solid hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of its size.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride and associated materials.

Caption: Decision workflow for segregating and disposing of chemical waste.

Regulatory Context

All waste handling and disposal activities are governed by a framework of regulations. In the United States, this includes the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[10][11][12] It is the legal responsibility of the waste generator (the laboratory) to correctly identify, manage, and dispose of hazardous waste.[13] Always consult your institution's EHS department for guidance specific to your location.

References

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